Product packaging for Sodium ferrocyanide(Cat. No.:CAS No. 13601-19-9)

Sodium ferrocyanide

Cat. No.: B1143547
CAS No.: 13601-19-9
M. Wt: 303.91 g/mol
InChI Key: GTSHREYGKSITGK-UHFFFAOYSA-N
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Description

Historical Context of Hexacyanoferrates in Scientific Discovery

The scientific journey of hexacyanoferrates, the class of compounds to which sodium ferrocyanide belongs, began in 1704 with the accidental discovery of the vibrant pigment known as Prussian Blue (potassium ferric ferrocyanide) by the color maker Diesbach in Berlin. 911metallurgist.comillinois.edu This event is notable as it marks the creation of the first purely synthetic pigment. illinois.eduresearchgate.net The chemistry of these compounds was further elucidated in 1753 when French chemist Pierre-Joseph Macquer demonstrated that treating Prussian Blue with potash yielded a soluble, yellow potassium salt, now known as potassium ferrocyanide. 911metallurgist.com Early production methods for these salts involved the fusion of potash with iron compounds and animal materials like dried blood, hides, and horns. 911metallurgist.com The fundamental composition of the related hydroferrocyanic acid (H₄[Fe(CN)₆]) was first correctly identified by Jöns Jacob Berzelius, who established it as a tetrabasic acid. 911metallurgist.com These foundational discoveries paved the way for the synthesis and investigation of other ferrocyanide salts, including this compound.

Scope and Research Imperatives for this compound Investigations

Contemporary research on this compound is active and expansive, driven by its unique properties and potential applications in advanced technologies and environmental solutions. Key areas of investigation include:

Materials Science: this compound serves as a fundamental building block in the synthesis of advanced materials. It is a primary precursor for Prussian blue and its analogues, which are themselves a subject of intense study. smolecule.com Research is ongoing into its use for creating novel magnetic materials and catalysts. smolecule.com A particularly promising frontier is its application in energy storage, where it is being investigated as a potential cathode material for next-generation sodium-ion batteries. chemicalbook.comsigmaaldrich.comnih.gov

Environmental Remediation: The compound's reactivity is being harnessed for environmental applications. The ferrocyanide ion's high affinity for heavy metal cations allows it to act as an effective precipitating agent for removing contaminants like copper, zinc, and lead from industrial wastewater. smolecule.com More recently, novel research has explored its use in soil remediation. nih.gov Studies have shown that this compound can modify the crystal growth of salts in saline soils, enhancing the transport of dissolved salts to the soil surface where they can be physically removed. nih.govresearchgate.netresearchgate.netju.edu.jo This is particularly relevant for the remediation of land contaminated by highly saline water from industrial activities. nih.gov

Analytical Chemistry: The traditional use of this compound in analytical chemistry continues to be relevant. dawnscientific.com911metallurgist.com It is employed for the colorimetric detection of metal ions such as iron, cadmium, and zinc. 911metallurgist.com Its utility also extends to the separation and identification of organic compounds, including alkaloids, which is crucial in pharmaceutical analysis. 911metallurgist.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6FeN6Na4 B1143547 Sodium ferrocyanide CAS No. 13601-19-9

Properties

CAS No.

13601-19-9

Molecular Formula

C6FeN6Na4

Molecular Weight

303.91 g/mol

IUPAC Name

tetrasodium;iron(2+);hexacyanide

InChI

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1

InChI Key

GTSHREYGKSITGK-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2]

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Sodium Ferrocyanide

Industrial Production Routes and Innovations

The large-scale manufacturing of sodium ferrocyanide primarily relies on cost-effective methods that ensure high yield and purity. Innovations in these processes aim to improve efficiency and reduce environmental impact.

Preparation from Hydrogen Cyanide, Ferrous Chloride, and Calcium Hydroxide (B78521)

A prominent industrial method for producing this compound involves a multi-step process starting with hydrogen cyanide, ferrous chloride, and calcium hydroxide. wikipedia.orgknowde.com The reaction of these precursors yields calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O). wikipedia.org

Formation of Calcium Ferrocyanide : Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide. wikipedia.orgknowde.com This initial step produces a solution containing calcium ferrocyanide. wikipedia.org

Conversion to a Mixed Salt : The resulting calcium ferrocyanide solution is then treated with sodium salts. This leads to the precipitation of a mixed calcium-sodium salt, CaNa₂[Fe(CN)₆]₂. wikipedia.org

Final Conversion to this compound : The mixed salt is subsequently treated with sodium carbonate. This final step yields the desired tetrasodium (B8768297) salt, this compound. wikipedia.orgknowde.com The product is then typically crystallized as the decahydrate (B1171855), Na₄Fe(CN)₆·10H₂O. atamanchemicals.com

A similar process involves reacting calcium cyanide, iron(II) sulfate (B86663), and sodium carbonate. atamanchemicals.comresearchgate.net Another described method reacts hydrogen cyanide with sodium hydroxide to form sodium cyanide, which then reacts with ferrous chloride. google.com

Conversion from Calcium Ferrocyanide

This compound can also be produced by converting calcium ferrocyanide, which can be obtained from sources like spent iron oxides from coal gas purifiers. google.com In this process, the spent iron oxide is boiled with lime (calcium hydroxide), and the soluble calcium ferrocyanide is leached out. google.com This calcium ferrocyanide is then converted to this compound by treating it with a sodium salt, such as sodium carbonate or sodium chloride. google.comechemi.com The reaction with sodium carbonate precipitates calcium carbonate, leaving this compound in the solution, which can then be crystallized. 911metallurgist.com

Reactant 1Reactant 2Product
Calcium FerrocyanideSodium CarbonateThis compound
Calcium FerrocyanideSodium ChlorideThis compound

This table outlines the reactants used in the conversion of calcium ferrocyanide to this compound.

Reaction of Sodium Cyanide with Finely Divided Iron

Another production method involves the direct reaction of an aqueous solution of sodium cyanide with finely divided iron. google.com Historically, this method was not commercially viable due to the high cost of sodium cyanide and the decreasing reaction rate. google.comechemi.com However, innovations have shown that the reaction can be accelerated and achieve high yields. google.com This improved process involves reacting a 20% to 50% aqueous solution of sodium cyanide with a large excess of finely divided iron at a temperature between 90°C and 110°C. google.com Passing air through the reaction mixture can further enhance the reaction rate. google.com The iron used should be finely divided, with iron produced by the hydrogen reduction of the oxide being preferable. google.com

Reactant 1Reactant 2TemperatureKey Condition
Aqueous Sodium Cyanide (20-50%)Finely Divided Iron90-110°CLarge excess of iron

This table details the conditions for the reaction between sodium cyanide and finely divided iron.

Laboratory-Scale Synthesis Techniques for Research Applications

For research purposes, smaller quantities of this compound and related materials are often synthesized using more controlled and specialized techniques. These methods are crucial for developing new materials with specific properties, such as for use in batteries.

Co-precipitation Methods for Prussian Blue Analogs

Co-precipitation is a common and straightforward method for synthesizing Prussian blue analogs, which are a class of compounds structurally related to this compound. macsenlab.comroyalsocietypublishing.org In this technique, a solution containing metal ions (like Fe²⁺) is mixed with a solution of a ferrocyanide salt, such as this compound or potassium ferrocyanide. macsenlab.com This rapid reaction at room temperature results in the formation of a solid precipitate. macsenlab.comrsc.org

The characteristics of the resulting nanoparticles, such as crystallinity and water content, are highly dependent on the synthesis parameters. rsc.org For instance, a Y-tube assisted co-precipitation method has been developed to create low-defect iron-based Prussian blue analogues by enhancing the micro-mixing of the reactants. rsc.org The properties of the final product can be influenced by factors like the concentration of precursor solutions, flow rate, temperature, and aging time. royalsocietypublishing.org

Hydrothermal Synthesis Approaches for High-Crystallinity Materials

Hydrothermal synthesis is employed to produce high-quality, crystalline materials. rsc.org This method involves carrying out the synthesis in a closed vessel under elevated temperature and pressure. macsenlab.com For iron hexacyanoferrates (FeHCF), a single precursor like this compound salt can be slowly decomposed in an acidic solution at high temperatures. rsc.org This decomposition produces free iron ions that then react with the remaining ferrocyanide ions to form highly crystalline FeHCF. rsc.org

This technique has been utilized to synthesize sodium iron(II)-hexacyanoferrate(II) for potential use as a cathode material in sodium-ion batteries. google.comgoogle.com By incorporating reducing agents or antioxidants into the reaction solution, the oxidation of Fe(II) during the hydrothermal process can be prevented. google.comgoogle.com Different phases of sodium-rich iron hexacyanoferrates have been reported by varying the synthesis conditions, such as using a hydrothermal route at 140°C or synthesis under reflux. acs.org

Synthesis TechniqueKey FeatureApplication
Co-precipitationRapid reaction at room temperatureSynthesis of Prussian blue analogs
Hydrothermal SynthesisHigh temperature and pressure in a closed systemProduction of high-crystallinity materials

This table compares laboratory-scale synthesis techniques for this compound and related compounds.

Mechanochemical and Tribochemical Synthesis Routes

Mechanochemical and tribochemical synthesis offer a solvent-free approach to producing this compound and related Prussian blue analogues. emerald.comemerald.comresearchgate.net This method involves the direct grinding of solid-state precursors, such as an iron-based salt and a hexacyanoferrate compound, at room temperature. emerald.comemerald.com The mechanical energy supplied during the process, often through ball milling, initiates the chemical reaction, yielding the desired product without the need for a solvent. researchgate.net

This technique has gained renewed interest for its ability to produce battery-grade materials. researchgate.net The solvent-free nature of mechanochemical synthesis is particularly effective at minimizing the amount of interstitial and coordinated water in the crystal lattice, which is often a challenge in traditional aqueous co-precipitation methods. researchgate.net By reducing water content and crystal vacancies, this method can produce highly crystalline, sodium-rich products. researchgate.netsemanticscholar.org The process can also be followed by a post-synthesis thermal treatment to further reduce any remaining interstitial water. researchgate.net

Influence of Synthesis Parameters on Product Characteristics

The properties of the final this compound product, including its crystallinity, particle size, and defect concentration, are highly dependent on the conditions of the synthesis reaction. Key parameters such as pH and the use of additives play a crucial role in directing the nucleation and growth of the crystals.

Effect of pH on Crystallinity and Vacancy Content

The pH of the reaction solution significantly impacts the synthesis of iron hexacyanoferrate (FeHCF) compounds like this compound. rsc.orgrsc.org Generally, a lower pH (more acidic solution) leads to an increase in [Fe(CN)₆] vacancies and the amount of coordinated water in the resulting crystals. rsc.org Conversely, increasing the synthesis pH creates conditions for slower reaction kinetics. rsc.org

This deceleration in the reaction rate affects the competition between crystal nucleation and growth. rsc.org At a higher pH, the nucleation rate is reduced, which allows for the formation of larger particles with a more ordered crystal structure. rsc.org Consequently, these crystals exhibit fewer anionic vacancies and contain less water. rsc.org Research has shown that a low-acidity environment is beneficial for obtaining highly crystalline Prussian blue analogues with minimal defects. rsc.org For instance, adjusting the pH to a range of 6-7 has been used to decrease the nucleation and growth rate, resulting in a sodium-rich product with low defect concentration. rsc.org

Table 1: Effect of Synthesis pH on Iron Hexacyanoferrate Characteristics

pH Level Nucleation & Growth Rate Particle Size Anion Vacancies Water Content Crystallinity
Low Faster Smaller Higher Higher Poorer
High Slower rsc.org Larger rsc.org Lower rsc.org Lower rsc.org Higher rsc.org

Role of Additives (e.g., EDTA) in Crystal Growth Control

Additives such as ethylenediaminetetraacetic acid (EDTA) are used to exert fine control over the crystallization process. rsc.org EDTA is a chelating agent, meaning it can bind to metal ions. banglajol.infoatamanchemicals.com In the synthesis of this compound, EDTA forms a complex with the free iron ions in the solution. rsc.org

This chelation process reduces the activity of the iron ions, which in turn slows down the kinetics of nucleation that would otherwise be extremely rapid. rsc.org By inhibiting the formation of crystal nuclei, EDTA allows for more controlled particle growth. rsc.org The chelation strength of EDTA is more pronounced at higher pH levels, further inhibiting nucleation and resulting in larger crystal sizes. rsc.org The presence of EDTA has been observed to produce more distinctly faceted particles. rsc.org This controlled growth helps to reduce the concentration of vacancies in the crystal structure. rsc.org

Table 2: Influence of EDTA on this compound Synthesis

Parameter Without EDTA With EDTA
Nucleation Rate Rapid rsc.org Slower rsc.org
Particle Morphology Nanoparticles rsc.org Faceted particles rsc.org
Anion Vacancies High rsc.org Lower rsc.org
Crystal Growth Dominated by nucleation rsc.org More controlled growth rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Ferrocyanide and Its Analogs

Crystal Structure Analysis of Tetrasodium (B8768297) Hexacyanoferrate(II)

Sodium ferrocyanide, with the chemical formula Na₄Fe(CN)₆, typically crystallizes as a decahydrate (B1171855) (Na₄Fe(CN)₆·10H₂O), known as yellow prussiate of soda. atamanchemicals.comchemicalbook.comwikipedia.org This hydrated form presents as lemon-yellow monoclinic prismatic or needle-like crystals. atamanchemicals.com The crystal structure of this compound decahydrate is monoclinic. wikipedia.org

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, possesses an octahedral geometry, with the central iron(II) ion coordinated to six cyanide ligands. diva-portal.orgvedantu.com This high level of symmetry is a defining feature of the complex. aip.org The bonding between the iron and the cyanide ligands has significant covalent character. diva-portal.org

X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure. The XRD pattern of Na₄Fe(CN)₆ shows characteristic diffraction peaks that are consistent with its standard pattern (JCPDS No. 01-1026). osti.gov In studies involving related Prussian blue analogs, XRD is used to identify phase purity and crystalline structure. For instance, in the synthesis of NaFeFe(CN)₆, XRD patterns show a shift in peak positions compared to the Fe₄[Fe(CN)₆]₃ precursor, indicating an increase in the d-spacing due to the incorporation of Na⁺ ions into the crystal lattice. osti.gov Similarly, analysis of sodium chloride crystals grown in the presence of ferrocyanide ions reveals significant habit modifications, with a reduction in the intensity of the 200 Bragg peak, indicating that the typical cubic {100} faces are hindered. psu.edu

Table 1: Crystallographic Data for this compound Decahydrate

ParameterValue
Chemical Formula Na₄[Fe(CN)₆]·10H₂O
Crystal System Monoclinic
Appearance Pale yellow crystals
Synonym Yellow Prussiate of Soda
This table summarizes key crystallographic information for this compound decahydrate.

Spectroscopic Investigations of the Ferrocyanide Ion

Infrared (IR) Spectroscopy for Ligand Stretching Modes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of the ferrocyanide ion, particularly the C≡N stretching vibrations. researchgate.net The C≡N stretching mode in the [Fe(CN)₆]⁴⁻ anion is sensitive to its electrostatic and hydrogen-bonding environment. researchgate.net For the highly symmetrical ferrocyanide ion (Oₕ symmetry), the T₁ᵤ υ(C≡N) stretching mode is IR active and typically appears as a single, strong absorption band. aip.org

The position of this C≡N stretching peak can shift based on interactions with the surrounding medium. For example, an increase in the concentration of [Fe(CN)₆]⁴⁻ in a deep eutectic solvent causes a blue-shift (increase in wavenumber) of the C≡N stretching peak. researchgate.net This shift is attributed to changes in the intensity and formation of hydrogen bonds between the solvent and the nitrile ligand. researchgate.net The C≡N stretch vibrations of ferrocyanide and its oxidized counterpart, ferricyanide (B76249), are distinct, allowing for their differentiation using IR spectroscopy. researchgate.net The υ(C≡N) vibration for ferrocyanide is observed at a lower frequency (around 2040 cm⁻¹) compared to ferricyanide (around 2118 cm⁻¹), a downshift of approximately 78 cm⁻¹. aip.org This significant difference is due to the change in the oxidation state of the central iron atom from Fe(II) to Fe(III). aip.org

Table 2: Infrared C≡N Stretching Frequencies for Hexacyanoferrates

ComplexOxidation State of FeTypical C≡N Stretching Frequency (cm⁻¹)
[Fe(CN)₆]⁴⁻ (Ferrocyanide) +2~2040
[Fe(CN)₆]³⁻ (Ferricyanide) +3~2118
This table compares the characteristic IR stretching frequencies of the cyanide ligand in ferrocyanide and ferricyanide ions.

Mössbauer Spectroscopy for Iron Oxidation States and Environments

Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation state and local chemical environment of iron atoms. researchgate.net In this compound, the iron is in the +2 oxidation state (Fe²⁺). vedantu.comquora.com The Mössbauer spectrum of this compound typically consists of a single, sharp absorption line, indicating a highly symmetric environment around the iron nucleus and the absence of a significant electric field gradient. niscpr.res.in This is characteristic of the low-spin Fe(II) in the octahedral [Fe(CN)₆]⁴⁻ complex. illinois.edu

However, some studies on single crystals of hydrated this compound have revealed a small quadrupole splitting, which is consistent with slight distortions from perfect octahedral symmetry. researchgate.net The isomer shift (δ) is a key parameter obtained from Mössbauer spectra, which provides information about the s-electron density at the iron nucleus. For ferrocyanides, the isomer shift is influenced by the nature of the cation present in the crystal lattice. niscpr.res.in For instance, the isomer shift is generally higher for ferrocyanides with divalent cations compared to those with tetravalent cations. niscpr.res.in In Prussian blue analogs, which contain both Fe²⁺ and Fe³⁺, Mössbauer spectroscopy can distinguish between the different iron sites. The low-spin Fe²⁺ in the [Fe(CN)₆]⁴⁻ unit is represented by a distinct sub-spectrum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) in Prussian Blue Analogs

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of elements within the top few nanometers of a material's surface. mdpi.com In the context of Prussian blue analogs (PBAs), which are structurally related to this compound, XPS is crucial for characterizing the valence states of the constituent metal ions, such as iron. acs.org

The Fe 2p XPS spectrum is used to identify the oxidation states of iron. The Fe 2p₃/₂ and Fe 2p₁/₂ peaks for Fe²⁺ and Fe³⁺ appear at distinct binding energies. nih.gov For example, in sodium iron hexacyanoferrate, the Fe 2p₃/₂ peak for Fe²⁺ is observed around 708.5 eV, while the peak for Fe³⁺ is found at approximately 710.5 eV. nih.gov This allows for the quantification of the relative amounts of Fe²⁺ and Fe³⁺ in the material. acs.org XPS studies on PBAs have shown that Fe²⁺ can be unstable in atmospheric conditions and may partially oxidize to Fe³⁺. acs.org The technique is also used to monitor changes in the oxidation state of iron during electrochemical processes, such as the charging and discharging of batteries where PBAs are used as cathode materials. acs.org Furthermore, XPS can detect the presence of other elements, such as sodium, and provide information about the chemical environment of the cyanide ligands through the N 1s and C 1s spectra. nih.govmdpi.com

Table 3: Typical Fe 2p Binding Energies in Prussian Blue Analogs

Oxidation StateFe 2p₃/₂ Binding Energy (eV)Fe 2p₁/₂ Binding Energy (eV)
Fe²⁺ ~708.5~721.0
Fe³⁺ ~710.5~723.0
This interactive table shows the characteristic binding energies for Fe²⁺ and Fe³⁺ observed in XPS analysis of Prussian blue analogs. nih.gov

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases and assessing the crystallinity of this compound and its analogs. iaea.orgresearchgate.net The XRD pattern of a crystalline material is unique and acts as a fingerprint for that specific structure. For this compound (Na₄Fe(CN)₆), the diffraction peaks correspond to the standard pattern JCPDS No. 01-1026. osti.gov The anhydrous form often exhibits a face-centered cubic structure with the space group Fm-3m. osti.gov

XRD is widely used to monitor structural changes during chemical reactions or physical treatments. For example, when NaFeFe(CN)₆ is synthesized by ball-milling Fe₄[Fe(CN)₆]₃ and Na₄Fe(CN)₆, the XRD pattern of the product shows a shift of the characteristic peaks to lower angles compared to the precursors, indicating an expansion of the lattice. osti.gov This expansion is due to the incorporation of sodium ions into the crystal framework. osti.gov Dynamic X-ray diffraction (DXRD) can be used to study solid-state reactions in real-time, such as the reactions of sodium nickel ferrocyanide with sodium nitrate/nitrite at elevated temperatures. iaea.org Furthermore, XRD is crucial for studying the structural evolution of Prussian blue analog electrodes during electrochemical cycling in batteries, revealing phase transitions and ensuring the stability of the crystal structure. osti.govscispace.com The presence of impurities or other crystalline phases, such as NaCl, can also be identified by their characteristic peaks in the XRD pattern. researchgate.netdiva-portal.org

Molecular and Electronic Structure Studies

The molecular and electronic structure of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, has been the subject of extensive theoretical and experimental investigation. The ion features an iron(II) center (Fe²⁺) with a 3d⁶ electronic configuration in a low-spin state, surrounded by six cyanide (CN⁻) ligands in an octahedral arrangement. diva-portal.org The strong-field nature of the CN⁻ ligands causes a significant splitting of the iron 3d orbitals into t₂g and e_g sets. In the [Fe(CN)₆]⁴⁻ anion, the t₂g orbitals are completely filled with six electrons, and the e_g orbitals are empty. diva-portal.org

The bonding is characterized by significant covalent interactions, involving both σ-donation from the cyanide ligands to the iron center and π-back-bonding from the filled iron t₂g orbitals to the empty π* orbitals of the cyanide ligands. diva-portal.orgresearchgate.net This back-bonding is a crucial aspect of the electronic structure.

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic, magnetic, and structural properties of hexacyanoferrate complexes. osti.goviucr.orgacs.org These studies provide insights into the molecular orbitals and the nature of the chemical bonds. For example, DFT calculations have been used to explore the changes in lattice parameters and electronic structure upon the insertion of alkali cations into the hexacyanoferrate framework. researchgate.net The Self-Consistent Field Xα-Scattered Wave (SCF-Xα-SW) method has also been used to calculate the electronic structure of the ferrocyanide ion, with results correlating well with optical transition and X-ray photoelectron emission data. iaea.org These computational approaches complement experimental techniques by providing a detailed picture of the charge distribution and orbital interactions within the complex.

Computational Chemistry Approaches (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of this compound, [Fe(CN)₆]⁴⁻, and its analogs. These computational methods provide valuable insights into the nature of chemical bonding and the distribution of electron density within the complex.

One of the key features of the electronic structure of ferrocyanide is the interplay between σ-donation from the cyanide ligands to the iron center and π-back-donation from the metal d-orbitals to the empty π* orbitals of the cyanide ligands. acs.org DFT calculations have been instrumental in quantifying these interactions. For instance, studies have shown that in the ferrocyanide ion, the highest occupied molecular orbital (HOMO) has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is primarily composed of ligand-based π* orbitals. iaea.org This ordering is consistent with ligand field theory. iaea.org

The choice of computational parameters, such as the functional and basis set, is crucial for obtaining accurate results. The generalized gradient approximation (GGA) and GGA+U methods, which incorporate a Hubbard-type potential, have been successfully employed to predict the structural and electronic properties of hexacyanoferrate compounds. researchgate.netacs.org For example, a U value of 3.0 eV for low-spin iron has been shown to provide good predictions. researchgate.net

DFT calculations on Prussian blue analogs, which share the same [Fe(CN)₆] core, have also provided insights into their electronic properties. These studies often model the face-centered cubic structure and have successfully predicted lattice parameters and electronic band structures. researchgate.netosti.gov The electronic structure of these materials is a key determinant of their performance in applications such as battery cathodes. acs.org

The table below summarizes key findings from DFT calculations on the electronic structure of ferrocyanide and its analogs.

SystemComputational MethodKey Findings
[Fe(CN)₆]⁴⁻ SCF-Xα-SWPredicted a closed-shell electronic structure with the highest filled metal d-orbital below the lowest empty metal e-orbital. iaea.org
[Fe(CN)₆]⁴⁻ RASSCFIdentified strong σ-donation and π-backdonation, quantifying the covalent character of both occupied and empty orbitals. acs.orgresearchgate.net
Prussian Blue Analogs DFT (GGA+U)Successfully predicted structural and electronic properties, highlighting the importance of the Hubbard parameter for describing d-electron localization. researchgate.netacs.org
Na(TM)(Fe)(CN)₆ DFTRevealed a volcano-like trend in oxygen evolution reaction activity, which was correlated with the binding energies of reaction intermediates. osti.gov

These computational studies, by providing a detailed picture of the electronic structure, are essential for understanding the chemical reactivity and physical properties of this compound and related materials.

Experimental X-ray Spectroscopic Study of Chemical Bonding

Experimental X-ray spectroscopy techniques provide a direct probe of the electronic structure and chemical bonding in this compound and its analogs. Techniques such as X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are particularly powerful because they are element- and orbital-specific.

X-ray absorption near-edge structure (XANES) at the metal L-edge and ligand K-edge can reveal detailed information about the unoccupied electronic states and the local coordination environment. nih.govrsc.org For the ferrocyanide complex, [Fe(CN)₆]⁴⁻, the Fe L-edge spectra provide insights into the 3d orbital splitting and the extent of ligand-to-metal charge transfer. researchgate.netuci.edu Similarly, the N K-edge spectra are sensitive to the metal-to-ligand π-back-donation. acs.orgnih.govuni-muenchen.de

RIXS, a photon-in/photon-out technique, allows for the mapping of valence electronic excited states. researchgate.net By tuning the incident X-ray energy to a specific absorption resonance, one can selectively probe different electronic transitions. Fe L-edge RIXS experiments on aqueous ferrocyanide have directly observed both ligand-to-metal and metal-to-ligand charge transfer bands, providing clear evidence for both σ-donation and π-back-donation. acs.orgresearchgate.net These studies have quantified the Fe 3d character in the occupied and unoccupied molecular orbitals. For instance, it was found that the π-back-donation is slightly stronger in the Fe(II) complex compared to the Fe(III) complex. uci.edu

The combination of experimental X-ray spectroscopy with theoretical calculations, such as DFT and restricted active space self-consistent field (RASSCF) methods, provides a comprehensive understanding of the chemical bonding. acs.orgresearchgate.netuci.edu The theoretical calculations are used to simulate the experimental spectra, which aids in the interpretation of the spectral features and allows for a more quantitative analysis of the electronic structure. acs.orgresearchgate.netnih.gov

The following table summarizes key findings from experimental X-ray spectroscopic studies on the chemical bonding in ferrocyanide.

TechniqueEdgeKey Findings
XAS Fe L-edge, N K-edgeProbed the oxidation state and local electronic and geometric structure around the Fe atom. uci.eduescholarship.org The N K-edge spectra provided evidence for the π-back-donation effect. uni-muenchen.de
RIXS Fe L-edge, N K-edgeDirectly observed and quantified ligand-to-metal (σ-donation) and metal-to-ligand (π-back-donation) charge transfer. acs.orgresearchgate.net
XANES Ni K-edgeIn a ternary Ni(II)-EDTA-CN⁻ system, identified the formation of the pentacyanidonickel(II) complex at high cyanide concentrations. rsc.org

These experimental results, especially when coupled with computational analysis, provide a detailed and nuanced picture of the intricate chemical bonding in this compound and its analogs.

Chemical Reactivity and Reaction Mechanisms of Sodium Ferrocyanide

Oxidation-Reduction Chemistry of the Ferrocyanide Ion

The ferrocyanide ion is readily involved in redox reactions, primarily through the oxidation of the iron(II) center to iron(III).

Oxidation to Ferricyanide (B76249) by Various Agents (Peroxides, Halogens, Halogen Oxyacids)

The ferrocyanide ion can be oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻, by a variety of strong oxidizing agents. 911metallurgist.com This conversion is a key reaction in the chemistry of iron-cyanide complexes.

Peroxides: Hydrogen peroxide in an acidic medium oxidizes ferrocyanide to ferricyanide. 911metallurgist.com This reaction is reversible; in the absence of acid, ferricyanide can be reduced by the hydroxide (B78521) ion. 911metallurgist.com The oxidation by hydrogen peroxide can also yield Prussian Blue and ferric oxide as products. 911metallurgist.com

Halogens: Gaseous chlorine and bromine readily oxidize the ferrocyanide ion to ferricyanide. 911metallurgist.comwordpress.com This reaction is quantitative but can be reversed if the halogen is removed. 911metallurgist.com The ferriaquapentacyanide ion, [Fe(CN)₅(H₂O)]³⁻, has also been reported as a product of oxidation by chlorine. 911metallurgist.com

Halogen Oxyacids: Hypochlorous acid can convert the ferrocyanide ion to nitroprusside, [Fe(CN)₅NO]²⁻, at moderate temperatures (33-34°C). 911metallurgist.com At higher temperatures (70-80°C), the products are reported to be a mixture of ferricyanide, nitroprusside, and ferric ions. 911metallurgist.com In contrast, alkaline hypobromite (B1234621) solution reacts very slowly with ferrocyanide at room temperature, but upon boiling, it leads to the evolution of nitrogen and the formation of a red, iron-containing precipitate. 911metallurgist.com The oxidation of the ferrocyanide ion by iodate (B108269) in the presence of hydrochloric acid has also been studied. 911metallurgist.com

The following table summarizes the oxidation reactions of the ferrocyanide ion.

Oxidizing AgentConditionsPrimary Product(s)
Hydrogen PeroxideAcidic SolutionFerricyanide, [Fe(CN)₆]³⁻
ChlorineGaseousFerricyanide, [Fe(CN)₆]³⁻
BromineGaseousFerricyanide, [Fe(CN)₆]³⁻
Hypochlorous Acid33-34°CNitroprusside, [Fe(CN)₅NO]²⁻
Hypochlorous Acid70-80°CFerricyanide, Nitroprusside, Ferric ions

Redox Equilibria Involving Iron-Cyanide Complexes

The redox potential of the ferrocyanide/ferricyanide couple is a critical factor in its chemical behavior. The standard reduction potential for the reaction [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻ is approximately +0.36 V. This equilibrium is influenced by factors such as pH and the presence of other ions. cdnsciencepub.com

In soil environments, the distribution between ferrocyanide and ferricyanide is dependent on the redox potential (EH). researchgate.net At EH values between 400 and 700 mV, ferrocyanide is almost completely oxidized to ferricyanide. researchgate.net Under more reducing conditions (EH ≈ 200 mV), iron-cyanide complexes can be removed from solution through precipitation, potentially as Fe₂[Fe(CN)₆], Fe₄[Fe(CN)₆]₃, or Mn₂[Fe(CN)₆]. researchgate.net

The interaction of iron-cyanide complexes with biological molecules like cytochrome c also involves redox equilibria. The reaction between cytochrome c and iron hexacyanides has been studied to understand the molecular mechanism of electron transfer. nih.gov The process involves the formation of intermediate complexes between the different oxidation states of cytochrome c and the iron-cyanide species. nih.gov

Photochemical Reactions and Ligand Exchange

Sodium ferrocyanide and its constituent ferrocyanide ion exhibit significant photochemical activity, particularly under ultraviolet (UV) irradiation.

Cyanide Release under Ultraviolet (UV) Irradiation

Exposure of this compound solutions to UV light or even prolonged exposure to sunlight can lead to the slow release of cyanide ions and the formation of toxic hydrogen cyanide gas. atamanchemicals.comnih.govwikipedia.org This photodecomposition can make the crystals of this compound more reactive. atamanchemicals.com The rate of this photodecomposition has been observed to increase initially and then decrease over time. google.com

The primary photochemical reaction for the ferrocyanide ion involves the removal of a cyanide ligand and its replacement by a water molecule, a process known as photoaquation. anl.gov This leads to the formation of the aquapentacyanoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻. anl.gov Studies using time-resolved X-ray spectroscopy have identified an intermediate species, [Fe(CN)₅]³⁻, before the coordination of the water molecule. anl.gov The quantum yield for cyanide loss in ferricyanide is low (Φ < 0.02), indicating that this is a minor but important side reaction. rsc.org

The presence of this compound (also known as yellow prussiate of soda or YPS) in fire-retardant chemicals has raised environmental concerns due to the UV-enhanced release of cyanide. usda.gov

Interactions with Inorganic Species

This compound reacts with a variety of inorganic compounds, including acids, metals, and other salts.

Reactions with Acids, Metals, and Inorganic Salts

Acids: The addition of acid to solutions of this compound can result in the production of highly toxic hydrogen cyanide gas. atamanchemicals.comnih.govwikipedia.orgchemicalbook.com While dilute, unheated acids cause slow decomposition, concentrated, boiling acids lead to the generation of free hydrocyanic acid. atamanchemicals.com Acidic solutions of ferrocyanide decompose more rapidly when heated, forming hydrogen cyanide and ferrous ferrocyanide. 911metallurgist.com

Metals: this compound reacts with iron(III) salts in slightly acidic solutions to form a deep blue precipitate known as Prussian blue (ferric ferrocyanide), with the formula Fe₄[Fe(CN)₆]₃. atamanchemicals.comnih.govflinnprep.com This reaction is a classic test for the presence of Fe³⁺ ions. In alkaline solutions, soluble Prussian blue, NaFe[Fe(CN)₆], is formed. atamanchemicals.com this compound also forms gels with heavy metals. atamanchemicals.comnih.gov

Inorganic Salts: When fused with potassium carbonate, potassium ferrocyanide decomposes to produce metallic iron, potassium cyanate, and potassium cyanide. 911metallurgist.com Heating potassium ferrocyanide with sodium thiosulfate (B1220275) results in products including ferrous sulfide (B99878), sodium thiocyanate (B1210189), sodium sulfate (B86663), and sodium sulfide. 911metallurgist.com The reaction of dry potassium ferrocyanide with ammonium (B1175870) chloride at high temperatures is reported to produce ammonium cyanide, potassium chloride, and ferrous cyanide. 911metallurgist.com

The following table lists some of the key inorganic reactions of this compound.

ReactantConditionsProduct(s)
Strong AcidsHeatingHydrogen Cyanide (HCN)
Iron(III) SaltsSlightly Acidic SolutionPrussian Blue (Fe₄[Fe(CN)₆]₃)
Potassium CarbonateFusionMetallic Iron, Potassium Cyanate, Potassium Cyanide
Sodium ThiosulfateHeatingFerrous Sulfide, Sodium Thiocyanate, Sodium Sulfate, Sodium Sulfide
Ammonium ChlorideHigh TemperatureAmmonium Cyanide, Potassium Chloride, Ferrous Cyanide

Complex Formation in Solution

In aqueous solutions, this compound dissociates to form sodium ions (Na⁺) and the hexacyanoferrate(II) or ferrocyanide anion, [Fe(CN)₆]⁴⁻. atamanchemicals.com This complex anion is notably stable due to the strong covalent bond between the iron and cyanide groups. atamanchemicals.comhaz-map.com This stability means it does not readily release free cyanide ions. atamanchemicals.com However, prolonged exposure to sunlight or UV light can cause a slow decomposition, potentially forming hydrogen cyanide. atamanchemicals.comhaz-map.com

The ferrocyanide ion can participate in several important reactions in solution:

Reaction with Metal Ions: A hallmark reaction of this compound is its ability to form precipitates with various metal ions. A well-known example is the reaction with ferric (Fe³⁺) ions in a slightly acidic solution to produce the insoluble, deeply colored pigment known as Prussian blue (ferric ferrocyanide), Fe₄[Fe(CN)₆]₃. atamanchemicals.comnih.govemerald.com In alkaline solutions, the soluble form of Prussian blue, NaFe[Fe(CN)₆], is formed. atamanchemicals.com With ferrous (Fe²⁺) ions, it forms a white precipitate of ferrous ferrocyanide, Fe₂[Fe(CN)₆]. emerald.com It also forms gels with many heavy metals. atamanchemicals.comnih.gov

Oxidation-Reduction Reactions: The ferrocyanide ion can be oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻. This can be achieved using oxidizing agents like chlorine, hydrogen peroxide, or permanganate. 911metallurgist.com For instance, gaseous chlorine can quantitatively oxidize ferrocyanide to ferricyanide. 911metallurgist.com

Complex Formation with Other Species: In the presence of certain ions and under specific conditions, the cyanide ligands in the ferrocyanide complex can be substituted. For example, in hot, ammoniacal solutions, sodium sulfide can lead to the formation of the thiocyanate ion. 911metallurgist.com

The table below summarizes some key reactions involving the ferrocyanide ion in solution.

Reactant(s)ConditionsProduct(s)Reaction Type
Ferric ions (Fe³⁺)Slightly acidic solutionInsoluble Prussian blue (Fe₄[Fe(CN)₆]₃)Precipitation
Ferric ions (Fe³⁺)Alkaline solutionSoluble Prussian blue (NaFe[Fe(CN)₆])Precipitation
Ferrous ions (Fe²⁺)Aqueous solutionFerrous ferrocyanide (Fe₂[Fe(CN)₆])Precipitation
Chlorine (Cl₂)Aqueous solutionFerricyanide ([Fe(CN)₆]³⁻)Oxidation
Hydrogen Peroxide (H₂O₂)Acidified solutionFerricyanide ([Fe(CN)₆]³⁻), Prussian Blue, Ferric OxideOxidation
Permanganate ion (MnO₄⁻)Acidic solutionFerricyanide ([Fe(CN)₆]³⁻)Oxidation
Sodium Sulfide (Na₂S)Hot, ammoniacal solutionThiocyanate ion (SCN⁻)Substitution

This table provides a summary of key reactions and is not exhaustive.

Mechanisms of Crystallization Inhibition and Crystal Habit Modification

This compound is widely recognized for its potent ability to inhibit the crystallization of salts like sodium chloride (NaCl) and to modify their crystal habit. sohag-univ.edu.egijcs.roacs.org This property is utilized in applications such as anti-caking agents for road salt and in the food industry. researchgate.net

Adsorption and Substitution Mechanisms on Crystal Surfaces

The primary mechanism by which this compound inhibits crystal growth is through its adsorption onto the growing crystal surfaces. psu.edunih.gov Research, including surface X-ray diffraction studies, has shown that the ferrocyanide ion, [Fe(CN)₆]⁴⁻, interacts strongly with the surfaces of crystals like sodium chloride. acs.org

The proposed mechanism involves the ferrocyanide ion displacing chloride ions (Cl⁻) and even sodium chloride clusters on the crystal surface. sohag-univ.edu.egacs.orgresearchgate.net One model suggests that a single ferrocyanide ion can replace a cluster of five chloride ions and one sodium ion on the NaCl surface. ru.nl This adsorption creates a "blocking" effect that hinders the further addition of solute ions to the crystal lattice. acs.orgru.nl

A key factor in this blocking mechanism is the charge mismatch between the adsorbed ferrocyanide ion ([Fe(CN)₆]⁴⁻) and the ions of the host crystal (Na⁺ and Cl⁻). acs.orgresearchgate.net For the crystal to continue growing after the adsorption of a ferrocyanide ion, it would require leaving an energetically unfavorable sodium vacancy or desorbing the ferrocyanide ion, both of which are unlikely events. acs.org This effective blockage of growth steps on the crystal faces prevents the formation of solid bridges between individual crystals, which is the cause of caking. acs.orgru.nl

Impact on Supersaturation and Crystal Morphology

The adsorption of this compound on crystal surfaces has a profound impact on both the supersaturation of the solution and the resulting crystal morphology.

Increased Supersaturation: By inhibiting the nucleation and growth of crystals, this compound allows the concentration of the salt in solution to exceed its normal saturation point, leading to a state of high supersaturation. researchgate.netpsu.eduresearchgate.netacs.org In the presence of ferrocyanide ions, solutions of sodium chloride can sustain significantly higher levels of supersaturation before crystallization begins. researchgate.netpsu.edu For instance, concentrations as low as 2.48 x 10⁻⁴ M have been shown to increase the critical supersaturation of NaCl solutions by up to 8%. researchgate.net This delay in the onset of crystallization is a direct consequence of the inhibitor's ability to block active growth sites. acs.orgaidic.it

Crystal Morphology Modification: The preferential adsorption of ferrocyanide ions onto specific crystal faces of sodium chloride leads to a dramatic change in its crystal habit. researchgate.netpsu.eduaidic.it Sodium chloride typically crystallizes in a cubic {100} form. researchgate.netpsu.edu However, in the presence of this compound, the growth of these cubic faces is inhibited. researchgate.net This forces crystal growth to occur preferentially at the corners and edges of the crystal, leading to the formation of dendritic (tree-like) or star-shaped structures. sohag-univ.edu.egresearchgate.netpsu.eduresearchgate.net This morphological change from cubic to dendritic is a well-documented effect of ferrocyanide addition. sohag-univ.edu.egresearchgate.netacs.org In some cases, other crystal forms like {110}, {111}, and {210} have been observed. researchgate.netpsu.edu

The table below illustrates the effect of this compound on sodium chloride crystallization.

ParameterWithout this compoundWith this compound
Supersaturation Level NormalSignificantly higher before crystallization onset. psu.eduresearchgate.netacs.org
Crystal Morphology Dense, cubic crystals. researchgate.netaidic.itDendritic, branched, or star-shaped crystals. sohag-univ.edu.egpsu.eduresearchgate.net
Crystal Size Larger individual crystals. aidic.itSmaller, often elongated or prismatic crystals. aidic.it
Nucleation Occurs at lower supersaturation.Inhibited, requiring higher supersaturation. ijcs.roaidic.it

This modification of crystal growth is critical in practical applications. For example, in porous building materials, the formation of large cubic salt crystals within the pores can generate significant pressure, leading to damage. researchgate.netpsu.edu By promoting the growth of smaller, dendritic crystals on the surface (efflorescence) rather than within the pores (subflorescence), this compound can mitigate this damage. sohag-univ.edu.egpsu.eduresearchgate.net

Applications of Sodium Ferrocyanide in Advanced Materials Science

Cathode Materials for Sodium-Ion Batteries (SIBs)

Sodium ferrocyanide and its derivatives are considered promising cathode materials for sodium-ion batteries (SIBs) due to their cost-effectiveness, facile synthesis, and relatively high theoretical capacity. sciopen.com SIBs are an attractive alternative to lithium-ion batteries for large-scale energy storage due to the natural abundance and low cost of sodium. uow.edu.aumdpi.com

Prussian Blue and its analogs (PBAs) are a class of compounds with a general formula AₓM[Fe(CN)₆]y, where A is an alkali metal and M is a transition metal. nih.gov They possess a robust, three-dimensional open-framework structure that allows for the easy insertion and extraction of sodium ions, making them excellent candidates for battery electrodes. nih.govresearchgate.net This open structure provides numerous diffusion channels for Na+ ions, which is beneficial for the battery's performance. nih.govresearchgate.net The framework's stability during charging and discharging cycles is a key advantage. uow.edu.au Specifically, Prussian white, a form of sodium-rich iron hexacyanoferrate, is noted for its high theoretical capacity of 170 mAh g⁻¹ and good cycling stability. macsenlab.com

The electrochemical properties of PBAs can be fine-tuned by incorporating different transition metal ions into the crystal structure. nih.gov The choice of metal ion significantly impacts the battery's voltage, capacity, and stability.

Vanadium: The incorporation of vanadium can lead to a single, stable redox potential and enhance electrochemical stability. nih.gov For instance, a vanadium-iron incorporated PBA, VFPB1, demonstrated a stable capacity of approximately 70 mAh g⁻¹ at a current rate of 50 mA g⁻¹ with 82.5% capacity retention after 100 cycles. nih.gov

Manganese: Manganese-based PBAs are considered among the most promising due to their high working voltage and large capacity. osti.gov However, they can suffer from poor cycling stability if not synthesized carefully. osti.gov

Nickel: Nickel-containing PBAs, such as sodium nickel ferrocyanide, have been shown to exhibit excellent rate capability and an ultra-long lifespan of 13,000 cycles. researchgate.net

Cobalt: While cobalt-based PBAs like NaxCoFe(CN)6 can have limitations in rate performance and cycling stability, these can be improved by creating core-shell structures with other PBAs. researchgate.net

The introduction of various metal ions can help to mitigate issues like structural vacancies and the presence of crystalline water, which can negatively affect electrochemical performance. mdpi.com

The sodium storage capacity and rate performance are critical metrics for SIB cathodes. Pure this compound-based cathodes can exhibit high initial capacity but may suffer from instability and low capacity at high current rates due to solubility issues. nih.gov However, PBAs have shown impressive rate performance. acs.org For example, an optimized K-doped FeMnPBA demonstrated an initial discharge specific capacity of 139.1 mAh/g at 0.1 C and maintained a capacity of 118.3 mAh/g even at a high rate of 30 C. acs.org

Surface modifications, such as coating with conductive polymers like polypyrrole, have been shown to significantly enhance the rate performance and cycling stability of PBAs. sciopen.com One study reported that a polypyrrole-coated sodium iron hexacyanoferrate (NaFeHCF@PPy) could achieve a superior rate performance up to 5 A/g. sciopen.com

Electrochemical Performance of Various PBA Cathodes
MaterialSpecific Capacity (mAh g⁻¹)Current RateCycling Stability
VFPB1 (Vanadium-Iron PBA)~7050 mA g⁻¹82.5% retention after 100 cycles nih.gov
K-FeMnPBA3 (Potassium-doped Iron-Manganese PBA)139.10.1 C-
K-FeMnPBA3 (Potassium-doped Iron-Manganese PBA)118.330 C82.6% retention after 600 cycles (in pouch cell) acs.org
NaFeHCF@PPy (Polypyrrole-coated Sodium Iron Hexacyanoferrate)-200 mA/g85.6% retention after 500 cycles sciopen.com
NaFeHCF@PPy (Polypyrrole-coated Sodium Iron Hexacyanoferrate)-200 mA/g69.1% retention after 1000 cycles sciopen.com
AgHCF@CNTs (Silver Hexacyanoferrate with Carbon Nanotubes)168.450 mA g⁻¹Stable over 500 cycles figshare.com
AgHCF@CNTs (Silver Hexacyanoferrate with Carbon Nanotubes)90.72 A g⁻¹-

The redox potentials of PBAs are a key determinant of the battery's output voltage. Pure iron-based PBAs typically exhibit two redox potentials. nih.gov The incorporation of other metal ions can modify these potentials. For example, the introduction of vanadium can result in a single, higher redox potential, leading to a more stable voltage profile during battery operation. nih.gov The VFPB1 electrode showed a Na insertion/extraction potential of 3.26/3.65 V vs. Na/Na+. nih.gov

Electrochemical stability is crucial for the long-term performance of SIBs. PBAs can suffer from poor cyclability due to lattice distortions and vacancies in the crystal framework. uow.edu.au The presence of water within the PBA structure, often a result of aqueous synthesis methods, can lead to side reactions with organic electrolytes and degrade performance. acs.org However, some studies suggest that the presence of water can actually increase the average voltage and reduce volume change during cycling in aqueous SIBs, leading to higher energy density and better cycling stability. materialsvirtuallab.org Strategies to improve stability include high-temperature synthesis, surface modifications, and the creation of low-defect structures. sciopen.comnih.govosti.gov

For instance, creating a porous structure can facilitate better contact between the electrode and the electrolyte, providing more active sites for sodium ion intercalation and helping to accommodate volume changes during cycling. arxiv.org The synthesis method can greatly influence the morphology. Hydrothermal synthesis, for example, can produce highly crystalline particles with improved capacity and cyclability compared to those made by simple co-precipitation. rsc.org

The particle size and shape also matter. Nanoparticles can offer shorter diffusion paths for sodium ions, but they can also have higher surface area, which might lead to more side reactions. rsc.org Therefore, controlling the particle size and morphology is a key strategy for optimizing battery performance.

Role in Catalysis

This compound and its derivatives have been utilized as catalysts in various chemical reactions. 911metallurgist.comottokemi.com They can be used in polymerization reactions and as a peptizing agent in rubber. atamanchemicals.comhcc-cyanides.com In the petroleum industry, it is used for the removal of mercaptans. atamanchemicals.com

The catalytic activity of ferrocyanides can be attributed to the iron center, which can participate in redox reactions. For example, pyrolyzed alkali metal ferrocyanides have been used as catalysts for ammonia (B1221849) synthesis. 911metallurgist.com Additionally, various ferrocyanides are reported to accelerate the absorption of olefins by acids, aiding in the production of alcohols, esters, and ethers. 911metallurgist.com

Development of Sensor Technologies

This compound is a key ingredient in the production of Prussian blue (iron (III) hexacyanoferrate (II)) and its analogues (PBAs), a class of coordination polymers with significant applications in electrochemical sensing. researchgate.netnih.govemerald.com The exceptional electrochemical activity, open framework structure, high specific surface area, and tunable metal active sites of PBAs make them highly effective for detecting a wide range of chemical and biological molecules. researchgate.netnih.gov

The fundamental sensing mechanism relies on the electrocatalytic properties of Prussian blue. icf.ro The iron ions within the hexacyanoferrate structure can be reversibly oxidized and reduced. This electron transfer process can be harnessed to detect analytes. For instance, Prussian blue is an excellent transducer for hydrogen peroxide, offering high sensitivity and selectivity. washington.edu This capability is crucial for developing biosensors, as many enzymatic reactions produce hydrogen peroxide as a byproduct. washington.edu

Researchers have developed various strategies to enhance the performance of PBA-based sensors, such as creating hollow nanostructures or combining them with other materials like carbon nanotubes, metal nanoparticles, and conductive polymers. researchgate.netnih.gov These modifications improve the material's surface area and catalytic efficiency.

Recent research has demonstrated the fabrication of high-performance, non-enzymatic electrochemical sensors using PBA-based materials. rsc.org For example, a bifunctional sensor created from a hollow, tremella-like PBA on a nickel foam substrate showed remarkable performance in detecting both glucose and nitrite, even in complex samples like goat serum. rsc.org Another study focused on an antimony tin oxide-Prussian blue screen-printed electrode for the detection of potassium ions (K+), leveraging the zeolitic structure of Prussian blue which is particularly responsive to potassium. icf.ro

The table below summarizes the performance of recently developed electrochemical sensors based on Prussian blue analogues.

Table 1: Performance of Prussian Blue Analogue (PBA)-Based Electrochemical Sensors Data sourced from various research publications.

Sensor Material/ConfigurationAnalyteSensitivityDetection Limit (S/N=3)Linear RangeSource
Hollow Tremella-like PBA/NFGlucose21,410 µA mM⁻¹ cm⁻²0.056 µM2–1250 µM rsc.org
Hollow Tremella-like PBA/NFNitrite1248 µA mM⁻¹ cm⁻²0.38 µM5–3380 µM rsc.org
PSP-CoFePBA Hollow FrameworkNot Specified1184.18 µA mM⁻¹ cm⁻²0.4 µM5–325 µM researchgate.net
Antimony Tin Oxide-PB-SPEPotassium Ion (K⁺)0.035 A M⁻¹ cm⁻²1.1 mMNot Specified icf.ro

Energy Storage Beyond Batteries (e.g., Hydrogen Storage)

While direct application is still under exploration, the principles derived from this compound's coordination chemistry are relevant to the development of materials for hydrogen storage, particularly Metal-Organic Frameworks (MOFs). mit.eduresearchgate.net MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their exceptionally high surface areas and tunable pore structures make them promising candidates for storing gases like hydrogen. researchgate.netmdpi.com

This compound can be viewed as a simple metal-cyanide coordination compound, and this basic structure is expanded upon in the creation of complex, porous MOFs. mit.edu The design flexibility of MOFs allows for the creation of tailored cavities and surface functionalities that can enhance interactions with hydrogen molecules, leading to higher storage capacities. researchgate.net

Research into MOFs for hydrogen storage focuses on optimizing their architecture. researchgate.net For example, a study on a modified iron-based MOF, MIL-101(Fe), demonstrated that incorporating activated carbon within its pores significantly improved its performance. isef.net The carbon introduced more adsorptive sites for hydrogen, resulting in a 19.6% increase in specific surface area and a 26% enhancement in hydrogen storage capacity compared to the original MIL-101(Fe). isef.net This bifunctional material not only stores hydrogen effectively but also shows potential as a cost-effective electrocatalyst for hydrogen production. isef.net The development of such materials is crucial for advancing clean energy technologies, including applications in vehicles and off-grid power storage. isef.net

The table below details the enhanced properties of a modified MOF for hydrogen storage applications.

Table 2: Properties of Modified MIL-101(Fe) MOF for Hydrogen Storage Data based on research into bifunctional MOFs for energy applications.

PropertyBase Material (MIL-101(Fe))Modified Material (Ni-doped MIL-101@AC)ImprovementSource
Specific Surface AreaBaseline19.6% IncreaseEnhanced Porosity isef.net
Hydrogen Storage CapacityBaseline26% EnhancementMore Adsorptive Sites isef.net
Electrocatalytic Current DensityNot Applicable4.7 mA cm⁻² at 1.5V13.6% higher than benchmark IrO₂ isef.net

Industrial and Environmental Applications of Sodium Ferrocyanide

Metal Treatment and Finishing

Sodium ferrocyanide plays a multifaceted role in the treatment and finishing of metals, contributing to improved quality, durability, and appearance of the final products. Its applications range from additives in pickling baths to hardening agents in steel manufacturing.

Steel Pickling Additives and Corrosion Inhibition

In the steel industry, pickling is a crucial step to remove impurities, such as rust and scale, from the surface of the metal. This compound is utilized as a cost-effective additive in steel pickling baths. 911metallurgist.com Its presence in concentrations of 0.05% to 0.2% of the total bath, or 0.5% to 2.0% of the acid content, has an inhibitory effect on the acid's attack on the base metal without prolonging the pickling time. 911metallurgist.com This results in a more uniform and satisfactory surface finish. 911metallurgist.com Furthermore, reports from the field suggest that steels treated with this additive may exhibit brighter surfaces after cold working and can lead to reduced acid consumption. 911metallurgist.com

The addition of up to 0.3% this compound has also been shown to extend the life of "spent" pickling baths, which typically contain 4-5% sulfuric acid and about 22% ferrous sulfate (B86663). 911metallurgist.com Laboratory tests have demonstrated that this addition can decrease the time required for effective pickling in these spent baths by 15-20%. 911metallurgist.com

Beyond pickling, ferrocyanides are recognized for their anti-corrosion properties. 911metallurgist.com Iron and steel products with protective iron phosphate (B84403) coatings can be further treated by immersing them in a 5% ferrocyanide solution, which renders them essentially non-corrodible. 911metallurgist.com In some applications, a mixture of an alkali ferrocyanide with a polyphosphate has been shown to significantly reduce the corrosive action of water on ferrous metal parts, especially at temperatures above 180°F. 911metallurgist.com

Electroplating Brighteners and Stabilizers

This compound is a valuable component in various electroplating processes, where it contributes to the quality and stability of the plating bath. 911metallurgist.com It can be used in conjunction with other organic addition agents and metal brighteners to achieve desired results. 911metallurgist.com

In tin electroplating baths, ferrocyanides help to sequester and remove iron and copper ions that can contaminate the bath and catalyze the oxidation of the stannous ion. 911metallurgist.com This stabilizing influence minimizes the formation of sludge. The effective concentration of ferrocyanide in these baths can range from 0.005 to 2 grams per liter, with a preferred concentration of 0.01 to 0.5 grams per liter. 911metallurgist.com

For silver plating, the addition of sodium or potassium ferrocyanide to the strike bath improves the adhesion of the silver plate to the base metal and enhances the stability of the bath. 911metallurgist.com This allows for the use of a higher silver concentration and less free cyanide in the bath. 911metallurgist.com A typical formulation for a silver strike bath might contain 15-50 grams of sodium or potassium ferrocyanide per liter of solution. 911metallurgist.com In the galvanization industry, it acts as a stabilizer in zinc plating baths, preventing rapid oxidation and thereby enhancing the uniformity and durability of the coating on steel components. pmarketresearch.com

Hardening Agents in Steel Production

This compound is employed in case hardening processes for steel, a method used to increase the hardness of the outer surface of the metal while maintaining a softer, tougher core. gearsolutions.comroymech.co.uk This is particularly useful for parts that require high wear resistance. gearsolutions.com The process, often referred to as cyaniding, involves the diffusion of both carbon and nitrogen into the surface layer of the steel. gearsolutions.comarchivemarketresearch.com

In liquid carburizing, a form of case hardening, steel components are immersed in a molten salt bath containing sodium cyanide at temperatures ranging from 845 to 955 °C. gearsolutions.com The cyanide salt introduces both carbon and a small amount of nitrogen into the steel's surface, which enhances its hardness. gearsolutions.com Formulations for case-carburizing steel can include potassium ferrocyanide mixed with other salts and materials. The steel part is heated and coated with this mixture, then fired at temperatures between 1600-1700°F for a period of four to twelve hours. 911metallurgist.com This process is used for items like files, saws, and other tools to create a hard, wear-resistant surface. 911metallurgist.com

Water and Wastewater Treatment Technologies

This compound also finds significant applications in the purification of water and the treatment of industrial wastewater, where it aids in the removal of contaminants.

Coagulation and Flocculation Applications

This compound is increasingly used in the water treatment industry as a coagulant and flocculant. atamanchemicals.com This process involves the aggregation of fine, suspended particles into larger flocs that can be more easily removed from the water through sedimentation or filtration. justdial.com This application is crucial for treating water turbidity and removing a high percentage of suspended solids and organic loads.

The compound's ability to form insoluble complexes with heavy metal ions makes it particularly useful in treating industrial wastewater from sectors like mining and battery recycling. pmarketresearch.com It can effectively precipitate traces of most heavy-metal ions, with a primary commercial application being the removal of iron. 911metallurgist.com For instance, the addition of this compound to solutions contaminated with 400 to 500 p.p.m. of iron has been shown to reduce the iron content to 50 to 60 p.p.m. in a single filtration step. 911metallurgist.com

Application Contaminant Typical Removal Efficiency Source
Industrial WastewaterHeavy Metals (e.g., Lead, Copper)Forms insoluble complexes pmarketresearch.com
Chemical PurificationIronReduces from 400-500 ppm to 50-60 ppm 911metallurgist.com
Road Salt RunoffColloidal SolidsAids in flocculation at concentrations >3000 mg/L purdue.edu

Cyanide Removal Processes

While this compound itself is a cyanide compound, its stable nature allows it to be used in processes to remove other, more toxic forms of cyanide from wastewater. atamanchemicals.com The process often involves the precipitation of cyanide by adding ferrous sulfate, which reacts with cyanide to form ferro- and ferricyanide (B76249) complexes. watertechexperts.com These complexes, such as the highly insoluble Prussian blue, can then be removed from the water. watertechexperts.comcdc.gov

This method is an alternative to oxidation systems like alkaline chlorination, where ferrocyanide is not destroyed. cdc.gov The precipitation method is considered advantageous as it can handle various forms of cyanide. However, the resulting sludge containing these cyanide complexes must be disposed of carefully, as exposure to sunlight can potentially lead to the breakdown and release of free cyanide. watertechexperts.com Research has shown that treating cyanide-containing wastewater with ferrous sulfate under optimal pH conditions (5.5 to 6.5) can effectively remove total cyanide. saimm.co.za

Process Reagents Mechanism Key Consideration Source
Chemical PrecipitationZinc Sulfate or Ferrous SulfateForms insoluble zinc ferrocyanide or iron-cyanide complexes (e.g., Prussian blue).The resulting sludge contains stable cyanide complexes and requires careful disposal. watertechexperts.com
Complexation with Ferrous SulfateFerrous SulfateConverts free and weakly complexed cyanide to insoluble Prussian blue.Optimal pH range is 5.5 to 6.5 for effective precipitation. cdc.govsaimm.co.za

Pigment and Dye Industry Applications

This compound is a key chemical in the manufacturing of certain pigments and the stabilization of dyes. Its ability to form complex iron-based compounds is central to its application in this sector.

Precursor for Prussian Blue and Related Pigments

This compound serves as a crucial precursor in the synthesis of Prussian blue, a deep blue pigment with the chemical formula Fe₄[Fe(CN)₆]₃·xH₂O. emerald.comresearchgate.net When combined with an iron(III) salt, this compound converts to this intensely colored pigment. wikipedia.orgprophecymarketinsights.com This synthesis can be achieved through a direct, single-step process involving the dropwise addition of an aqueous solution of this compound to an aqueous solution of ferric chloride. emerald.comresearchgate.net The resulting pigment, also known as iron blue or ferric ferrocyanide, was one of the first synthetically produced pigments and has a history of use in art and textile dyeing for its vibrant and stable color. emerald.comjustdial.com

The chemical manufacturing sector utilizes this compound as a precursor for producing Prussian blue pigments, which are essential in printing inks and artist colors. pmarketresearch.com The reaction yields a "water-soluble" form of Prussian blue, which is technically an iron(III) hexacyanoferrate(II) anion with associated alkali metal cations (like Na⁺) and water of crystallization. emerald.com The general formula for this type of pigment is MFeᴵᴵᴵ[Feᴵᴵ(CN)₆]·xH₂O, where M can be sodium or another alkali metal. emerald.com

Precursor CompoundResulting PigmentChemical Formula of Pigment
This compound (Na₄[Fe(CN)₆])Prussian BlueFe₄[Fe(CN)₆]₃·xH₂O
This compound (Na₄[Fe(CN)₆])Soluble Prussian BlueNaFe[Fe(CN)₆]

Table 1: this compound as a Precursor to Pigments

Stabilizer in Dye Production

In the textile industry, this compound is employed as a stabilizer and color fixative. It helps to improve the colorfastness of dyed fabrics by forming insoluble complexes with certain dyes. riverlandtrading.com This application has seen steady growth, particularly in denim production, where it enhances the adhesion of indigo (B80030) dye to cotton fibers. pmarketresearch.com This improved adhesion can lead to a reduction in water consumption during the rinsing process by as much as 30%. pmarketresearch.com Furthermore, it is used as a stabilizer in the production of dyes and in the formulation of certain drugs and supplements to ensure uniformity and efficacy. prophecymarketinsights.comdataintelo.com

Applications in Heritage Science and Conservation

A novel and significant application of this compound is in the field of heritage science, specifically for the preservation of stone monuments and other porous building materials that are susceptible to salt weathering.

Inhibition of Salt Crystallization Damage in Porous Materials

Salt weathering is a major cause of deterioration for cultural heritage built from porous materials like sandstone. sohag-univ.edu.eg The growth of salt crystals within the pores of the stone generates internal pressure, leading to damage such as spalling and scaling. sohag-univ.edu.eg this compound has proven to be an effective salt crystallization inhibitor. sohag-univ.edu.egresearchgate.net It works by modifying the crystal habit of salts like sodium chloride, changing them from cubic to dendritic (branched) forms. sohag-univ.edu.egijcs.roju.edu.jo

This modification delays the nucleation of the salt, allowing for a higher degree of supersaturation before precipitation occurs. researchgate.net Research has shown that even at low concentrations (e.g., 0.1 wt%), this compound can reduce the potential damage caused by salts. sohag-univ.edu.egpsu.edu This inhibitory effect helps to prevent the formation of destructive subflorescence (crystal growth beneath the surface) and instead promotes the formation of harmless efflorescence (crystal growth on the surface). sohag-univ.edu.egijcs.ro

Enhancing Salt Desalination in Stone Monuments

By inhibiting the crystallization of salts within the pores, this compound enhances the process of desalination in stone monuments. The change in crystal morphology and the delayed precipitation prevent the clogging of pores. sohag-univ.edu.egresearchgate.net This allows for the continued transport of the salt solution from deep within the stone to the surface. sohag-univ.edu.egresearchgate.netresearchgate.net

Application in Heritage ScienceMechanism of ActionOutcome
Inhibition of Salt CrystallizationModifies salt crystal habit from cubic to dendritic; delays nucleation. sohag-univ.edu.egju.edu.joPrevents destructive subflorescence. sohag-univ.edu.eg
Enhancing Salt DesalinationPrevents pore clogging, allowing salt solution to move to the surface. sohag-univ.edu.egresearchgate.netPromotes formation of harmless efflorescence, aiding salt removal. researchgate.netijcs.ro

Table 2: Role of this compound in Stone Conservation

Other Industrial Uses

Beyond pigments and conservation, this compound has a range of other industrial applications:

Welding Rods: It is used as a stabilizer for the coating on welding rods. wikipedia.orgatamanchemicals.comtitanunichem.com

Petroleum Industry: In petroleum refining, it is used for the removal of mercaptans. wikipedia.orgatamanchemicals.comtitanunichem.com

Metal Treatment: It is utilized in metal surface treatments, such as in pickling baths and for surface corrosion protection. atamanchemicals.comtitanunichem.com In the galvanizing industry, it acts as a stabilizer in zinc plating baths to enhance the quality of the coating. pmarketresearch.comriverlandtrading.com

Anti-caking Agent: It is widely used as an anti-caking agent in salt (both for food and de-icing) to prevent clumping. wikipedia.orgatamanchemicals.com

Chemical Manufacturing: It serves as a precursor in the synthesis of other chemicals, such as potassium ferricyanide. atamanchemicals.com

Photography: It is used in photography for bleaching, toning, and fixing. atamanchemicals.comtitanunichem.com

Polymerization Catalyst

This compound serves as a catalyst in emulsion polymerization processes. sndb.inatamanchemicals.comdrugfuture.com This application is crucial in the synthesis of various polymers. The ferrocyanide ion participates in the redox reactions that initiate and sustain the polymerization of monomers in an emulsion system. Its role as a catalyst enhances the efficiency of polymer formation. lookchem.com

Photography (Toning, Bleaching, Fixing)

In traditional photography, this compound and its derivatives play a significant role in several processing steps, including toning, bleaching, and fixing. sndb.inatamanchemicals.comdrugfuture.com

Bleaching: The ferricyanide ion, often derived from ferrocyanide, acts as a bleaching agent. 911metallurgist.com It can oxidize metallic silver in photographic prints and films, converting it back to silver salts. gavinlyons.photography This process is a key step before toning or reduction.

Toning: Following bleaching, prints can be treated with solutions of various metallic salts. The silver ferrocyanide formed during bleaching reacts with these salts to produce different color tones in the final image. 911metallurgist.com For instance, the formation of ferric ferrocyanide (Prussian blue) is utilized in the cyanotype process to create blue images. clarkart.edu

Fixing: Soluble ferrocyanides have also been reported to be useful as fixatives in photography. 911metallurgist.com They are believed to accelerate the reduction of silver halides, aiding in the stabilization of the photographic image. 911metallurgist.com

The combination of potassium ferricyanide and sodium thiosulfate (B1220275) is known as Farmer's Reducer, a formula used since 1884 to reduce the density of overexposed negatives and prints. gavinlyons.photography

Petroleum Refining Reagent for Mercaptan Removal

This compound is employed in the petroleum industry as a reagent for the removal of mercaptans (thiols) from gasoline and other hydrocarbon streams. vizagchemical.comatamanchemicals.comwikipedia.org This is a critical sweetening process to reduce the sulfur content and corrosivity (B1173158) of the fuel.

The "ferrocyanide process" is a regenerative chemical treatment that utilizes a caustic-sodium ferrocyanide solution. eolss.nettu.edu.iq The process typically involves the following steps:

The hydrocarbon stream is first washed with a caustic solution to remove hydrogen sulfide (B99878). eolss.nettu.edu.iq

It is then treated with the ferrocyanide reagent, which converts the mercaptans into disulfides. eolss.nettu.edu.iq

The resulting disulfides are insoluble and can be separated from the hydrocarbon stream. eolss.nettu.edu.iq

The spent ferrocyanide solution can be regenerated, often through an electrolytic process that converts the ferrocyanide back to ferricyanide, allowing it to be recycled. eolss.nettu.edu.iq

Table 1: Key Steps in the Ferrocyanide Process for Mercaptan Removal

Step Action Purpose
1 Caustic Wash Removal of hydrogen sulfide. eolss.nettu.edu.iq
2 Ferrocyanide Treatment Conversion of mercaptans to disulfides. eolss.nettu.edu.iq
3 Separation Removal of insoluble disulfides. eolss.nettu.edu.iq
4 Regeneration Recycling of the ferrocyanide reagent. eolss.nettu.edu.iq

Arc Stabilizer in Welding Rod Coatings

This compound is incorporated into the coatings of welding rods as an arc stabilizer. vizagchemical.comatamanchemicals.comwikipedia.orgnih.gov The coating on a welding electrode performs several functions, including providing a protective gaseous shield, forming a slag to protect the weld pool, and influencing the electrical characteristics of the arc.

The presence of this compound in the coating helps to create a stable and consistent electric arc during the welding process. haz-map.com This stability is crucial for achieving high-quality, uniform welds. The decomposition of the ferrocyanide in the heat of the arc contributes to the controlled atmosphere around the weld, which is essential for preventing contamination and ensuring the integrity of the weld metal. sndb.in

Advanced Analytical Methodologies for Sodium Ferrocyanide Detection and Quantification

Spectrophotometric Methods for Ferrocyanide in Various Matrices

Spectrophotometry offers a robust and accessible approach for quantifying ferrocyanide. These methods are typically based on color-forming reactions where the absorbance of the resulting colored product is directly proportional to the analyte's concentration.

Prussian Blue Formation for Quantification

A classic and widely used spectrophotometric method for determining ferrocyanide involves the formation of the intensely colored pigment, Prussian blue. wikipedia.org This method is based on the reaction of ferrocyanide ions ([Fe(CN)₆]⁴⁻) with ferric (Fe³⁺) ions to produce ferric ferrocyanide, commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃). wikipedia.org911metallurgist.com The resulting stable, soluble blue complex exhibits a strong absorbance maximum, typically measured around 700-762 nm, which allows for sensitive quantification. wikipedia.orgsysrevpharm.org

The reaction is highly specific and has been adapted to determine various compounds that can reduce Fe(III) to Fe(II), which then reacts with ferricyanide (B76249) to form the same Prussian blue complex. researchgate.netnih.gov For the direct quantification of ferrocyanide, a source of ferric ions, such as ferric chloride, is added to the sample under acidic conditions. sysrevpharm.org The intensity of the blue color is then measured using a spectrophotometer. The method's simplicity, cost-effectiveness, and high molar absorptivity make it suitable for a wide range of applications. sysrevpharm.orgnih.gov

Table 1: Spectrophotometric Quantification via Prussian Blue Formation

Target Analyte Key Reagents Max. Absorbance (λmax) Linear Range
Dopamine (indirect) Potassium Ferricyanide, Fe(III) 735 nm N/A
Captopril (indirect) Potassium Ferricyanide, Fe(III) 735 nm 0.05–20 µg/mL
Metoprolol (indirect) Ferric Chloride, Potassium Ferricyanide 762 nm 5.0–16.0 µg/mL
Atenolol (indirect) Ferric Chloride, Potassium Ferricyanide 762 nm 1.6–5.0 µg/mL

This table presents examples where Prussian blue formation is used to quantify various analytes indirectly. The principle remains the same for the direct measurement of ferrocyanide.

Chromatographic Techniques (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the separation, identification, and quantification of ions like ferrocyanide. Its high resolution and sensitivity make it ideal for analyzing complex mixtures and detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Ion Determination

HPLC methods have been successfully developed and validated for the determination of ferrocyanide ions in various samples, particularly in food-grade salts where it is used as an anti-caking agent. researchgate.netnih.gov A typical method involves using an analytical column, often with a guard column to protect it from matrix interference, and a mobile phase tailored to retain and separate the ferrocyanide ion. researchgate.netnih.govsigmaaldrich.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector at a wavelength where ferrocyanide absorbs, such as 221 nm. nih.gov These methods are validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), with reported LOD and LOQ values as low as 0.02 mg/kg and 0.07 mg/kg, respectively, in salt matrices. researchgate.netnih.gov

Ion-Pair HPLC for Ferrocyanide and Ferricyanide Separation

Separating the highly polar, anionic complexes of ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide ([Fe(CN)₆]³⁻) can be challenging with conventional reversed-phase HPLC. Ion-pair HPLC overcomes this by introducing an ion-pairing reagent into the mobile phase. innovareacademics.in Reagents like tetrabutylammonium (B224687) phosphate (B84403) or tetrabutylammonium hydroxide (B78521) are commonly used. innovareacademics.inresearchgate.netnih.gov These reagents contain a large, hydrophobic non-polar tail and an ionic head, which pairs with the charged analyte ions. This interaction neutralizes the charge of the ferrocyanide and ferricyanide ions, increasing their retention on a non-polar stationary phase (like a C18 column) and allowing for their effective separation. innovareacademics.inresearchgate.net One validated method uses a mobile phase of 35% acetonitrile (B52724) in a phosphate buffer (pH 7) containing 10 mM tetrabutylammonium phosphate, achieving separation on an octadecylsilyl column with detection at 205 nm. researchgate.net

Impurity Profiling in Related Compounds

HPLC is an invaluable tool for impurity profiling in related compounds, such as sodium nitroprusside (SNP), where ferrocyanide can be present as a degradation product or process impurity. innovareacademics.ininnovareacademics.in Stability-indicating HPLC methods have been developed to simultaneously quantify SNP and its potential inorganic impurities, including ferrocyanide, ferricyanide, nitrite, and nitrate, in a single run. innovareacademics.innih.govresearchgate.net These reversed-phase HPLC methods often employ an ion-pairing reagent to achieve adequate resolution between the highly polar analytes. innovareacademics.in For instance, a method for SNP injection analysis utilized a C18 column with a mobile phase of phosphate buffer (pH 8.6) and acetonitrile (65:35 v/v), allowing for the successful quantification of ferrocyanide with a limit of quantification of 0.25 µg/mL. innovareacademics.ininnovareacademics.in

Table 2: High-Performance Liquid Chromatography (HPLC) Methodologies

Method Type Column Mobile Phase Components Detection Application
Ion Determination Analytical column with guard Sodium perchlorate, Sodium hydroxide 221 nm Ferrocyanide in food grade salts. researchgate.netnih.gov
Ion-Pair Separation Octadecylsilyl (C18) Acetonitrile, Phosphate buffer (pH 7), Tetrabutylammonium phosphate 205 nm Separation of ferrocyanide and ferricyanide. researchgate.net
Impurity Profiling ACE PFP (USP L43) Potassium dihydrogen phosphate, Tetrabutylammonium hydrogen sulfate (B86663), Tetrabutylammonium hydroxide, Acetonitrile 225 nm Impurities (ferrocyanide, ferricyanide, etc.) in Sodium Nitroprusside. nih.gov
Impurity Profiling Inert sustain C18 Phosphate buffer (pH 8.6), Acetonitrile 220 nm Impurities in Sodium Nitroprusside injection. innovareacademics.ininnovareacademics.in

Fluorescence-Based Detection Methods

Fluorescence-based detection methods have emerged as a highly sensitive and selective alternative for quantifying trace amounts of ferrocyanide. These techniques often rely on the principle of fluorescence quenching, where the presence of the target analyte decreases the fluorescence intensity of a probe.

Novel fluorescent nanoprobes, such as nitrogen, sulfur, and chlorine co-doped carbon nanoparticles (N,S,Cl-CNPs), have been developed for the efficient detection of ferrocyanide ions. x-mol.netnih.gov The sensing mechanism is based on the dynamic quenching of the carbon nanoparticles' fluorescence emission by the ferrocyanide ions. nih.gov These methods can achieve exceptionally low detection limits. For example, one method using N,S,Cl-CNPs reported two linear ranges for detection (0.01-1.0 µg/mL and 1.0-50.0 µg/mL) with corresponding limits of detection as low as 3.3 ng/mL and 21.8 ng/mL, respectively. x-mol.netnih.gov Similarly, fluorescent sensors using graphene quantum dots (GQDs) have been developed to detect ferricyanide, demonstrating the versatility of nanomaterials in creating "turn-off" fluorescent probes for iron-cyanide complexes. nih.govacs.org These advanced methods show great promise for the rapid and accurate analysis of ferrocyanide in complex matrices like foodstuffs. x-mol.netnih.gov

Table 3: Fluorescence-Based Detection of Iron-Cyanide Complexes

Probe Material Target Analyte Mechanism Linear Range(s) Limit of Detection (LOD)
N,S,Cl-doped Carbon Nanoparticles Ferrocyanide Fluorescence Quenching 0.01-1.0 µg/mL & 1.0-50.0 µg/mL 3.3 ng/mL & 21.8 ng/mL
Carbon Nanoparticles Ferrocyanide Fluorescence Quenching 0.01-1.0 µg/mL & 1.0-50.0 µg/mL 3.3 ng/mL
Carbon Dots (CDs) Ferricyanide Fluorescence Quenching 5-100 µM 1.7 µM
Graphene Quantum Dots (GQDs) Ferricyanide Fluorescence Turn-off 10.0–50.0 μM 9.48 μM

Environmental Fate and Transformational Pathways of Sodium Ferrocyanide

Photodegradation and Cyanide Release in Aquatic Environments

Sodium ferrocyanide, while stable and having low toxicity in the absence of light, undergoes significant chemical transformation upon exposure to sunlight in aquatic environments. This process, known as photodegradation or photolysis, is a critical pathway for the release of cyanide into the water, thereby altering the compound's environmental impact.

Influence of Ultraviolet (UV) Radiation Intensity

The photodegradation of this compound is highly dependent on the intensity and wavelength of light, particularly ultraviolet (UV) radiation. Exposure to sunlight or artificial UV light initiates the decomposition of the stable ferrocyanide complex ([Fe(CN)₆]⁴⁻). 911metallurgist.com Research has demonstrated that the rate of this decomposition and the subsequent release of cyanide ions are directly related to the light intensity. oup.com

Experimental data have shown that low concentrations of ferrocyanide that are non-lethal to fish in laboratory settings can become toxic upon exposure to bright sunlight due to photo-decomposition. oup.comresearchgate.net The process involves an initial photoaquation, where a cyanide ligand is replaced by a water molecule, forming the [Fe(CN)₅(H₂O)]³⁻ complex. rsc.org This is followed by further photo-induced reactions that lead to the release of free cyanide. nih.gov The rate of cyanide release increases with greater light intensity, meaning that on bright, sunny days, the potential for toxic conditions to develop in waters containing ferrocyanide is significantly higher. 911metallurgist.comoup.com

Formation of Hydrogen Cyanide in Aqueous Solutions

In aqueous solutions exposed to light, the decomposition of the ferrocyanide ion leads to the formation of free cyanide ions (CN⁻). 911metallurgist.com These ions then react with water to establish an equilibrium with hydrogen cyanide (HCN), a volatile and highly toxic gas. The balance between CN⁻ and HCN is pH-dependent, with more acidic conditions favoring the formation of HCN. scispace.com

Degradation and Persistence in Terrestrial and Aquatic Systems

The persistence of this compound in the environment is variable and depends heavily on local conditions, particularly sunlight exposure. In aquatic systems, the compound is not readily biodegradable in standard wastewater treatment plants. nih.gov However, when exposed to sunlight, its persistence is significantly reduced. Studies have shown that in the presence of sunlight, ferrocyanide can degrade substantially, with a complete disappearance observed over 10-12 days. eeer.org

In terrestrial environments, the mobility of ferrocyanide is a key factor. Due to its solubility in water, it is likely to be mobile in soil systems and can potentially contaminate groundwater. eeer.orgwur.nl The persistence in soil is influenced by factors such as soil type, pH, and microbial activity. oregonstate.edu Some studies suggest that plants may enhance the mobility and bioavailability of cyanide from ferrocyanide complexes in the soil through the action of root exudates. eeer.org

Interactions with Environmental Contaminants

This compound can interact with other contaminants in the environment, particularly heavy metals. This interaction is primarily one of precipitation, where the ferrocyanide ion reacts with dissolved metal ions to form insoluble metal ferrocyanide complexes.

Role as a Cyanide Removal Agent

While this compound releases cyanide through photodegradation, the ferrocyanide complex itself can be utilized in industrial wastewater treatment to remove heavy metals. epa.gov In this context, it acts as a precipitating agent. By adding a solution containing ferrocyanide to wastewater containing dissolved heavy metals like copper, zinc, or cadmium, insoluble metal ferrocyanide salts are formed. epa.govactglobal.net These solid precipitates can then be removed from the water through filtration or sedimentation, effectively reducing the concentration of dissolved heavy metals in the effluent. sterc.org This process is a method of treating heavy metal contamination rather than cyanide contamination.

Environmental Impact Assessments (Non-Human Health Specific)

Environmental impact assessments of this compound focus on its effects on ecosystems, particularly aquatic life. The primary source of environmental release is its use as an anti-caking agent in road salt, which can lead to significant runoff into freshwater systems. europa.eucolumbia.edu

The direct toxicity of this compound to aquatic organisms under low-light conditions is relatively low. researchgate.net However, its environmental risk increases dramatically in the presence of sunlight. The photolytic release of hydrogen cyanide is the main mechanism of toxicity. 911metallurgist.comresearchgate.net Studies have shown that concentrations of ferrocyanide as low as 1 to 2 parts per million (ppm) can become lethal to fish under conditions of high light intensity. oup.comresearchgate.net

The table below summarizes findings on the acute toxicity of this compound and related cyanide compounds to various aquatic organisms.

CompoundOrganismLife StageExposure DurationEffectConcentrationCitation
This compound Fish (general)Not SpecifiedNot SpecifiedToxic Level (in sunlight)1.0 - 2.0 mg/L oup.com, researchgate.net
This compound Freshwater Mussel (Villosa iris)Glochidia (larvae)48 hoursNot Acutely ToxicUp to 1,000 mg/L nih.gov
This compound Freshwater Mussel (Villosa iris)Juvenile96 hoursNot Acutely ToxicUp to 100 mg/L nih.gov
Sodium Cyanide Freshwater Mussel (Villosa iris)Juvenile96 hoursEC50 (Median Effective)1.10 mg/L nih.gov

These assessments indicate that while the ferrocyanide complex itself is not highly toxic, its potential to degrade into highly toxic hydrogen cyanide in sunlit surface waters is a significant environmental concern. researchgate.netscispace.com The accumulation of chloride and cyanide from road salt runoff can disrupt freshwater ecosystems, affecting the growth, reproduction, and survival of aquatic species. columbia.edu

Aquatic Ecotoxicity of Degradation Products

This compound is a stable complex, but it can undergo degradation, primarily through photolysis (exposure to sunlight), to release free cyanide. waterquality.gov.aunih.gov The primary degradation products of concern in aquatic environments are the cyanide ion (CN-) and hydrocyanic acid (HCN), collectively known as free cyanide. publications.gc.ca Free cyanide is considered the principal toxic form to aquatic organisms. researchgate.net The toxicity of cyanide is mainly due to the inhibition of cellular respiration. waterquality.gov.au

Molecular hydrogen cyanide (HCN) is generally more toxic to aquatic life than the cyanide ion because it can more readily cross biological membranes. waterquality.gov.aupublications.gc.ca The proportion of HCN to CN- in water is dependent on the pH of the water.

The toxicity of cyanide compounds to aquatic organisms can vary significantly. While complex cyanide ions like ferrocyanide itself generally exhibit low toxicity, their dissociation to form free cyanide is the primary concern. publications.gc.ca The toxicity of various metal-cyanide complexes also depends on their stability and their ability to release cyanide ions in solution. publications.gc.ca For instance, complexes of zinc and cadmium are known to dissociate almost completely, making them very toxic, whereas more stable complexes are less so. publications.gc.ca

Research has established a range of lethal concentrations (LC50) for free cyanide across various aquatic species. Freshwater fish are among the most sensitive organisms to cyanide exposure. researchgate.net

Table 1: Aquatic Toxicity of Free Cyanide (as µg CN/L) to Various Freshwater Species

Species Category Species Example Exposure Time LC50 (µg/L)
Fish Salmo salar (Atlantic Salmon) 24-hour 40
Fish Oncorhynchus mykiss (Rainbow Trout) 24 to 96-hour < 100
Fish 22 species (geometric mean) 24 to 96-hour 40 to 1200

Data sourced from geometric means for species taken from all screened data at reported pH and temperature. waterquality.gov.au

Environmental Exposure from Road De-icing Salts

This compound is commonly used as an anti-caking agent in road salt (sodium chloride) to ensure it can be spread effectively by gritting vehicles. toxicfreefuture.orgwikipedia.org Its concentration in road salt is typically below 100-200 mg/kg (ppm). europa.eusaltassociation.co.uk While this is a small percentage of the total mixture, the large quantities of road salt applied annually—estimated at 10 to 12 million tons in the U.S.—result in it being a significant source of environmental exposure. toxicfreefuture.orglegmt.gov

The primary pathway for environmental contamination is through runoff from melted snow and ice. toxicfreefuture.org This runoff carries the dissolved this compound into surrounding soil, groundwater, and surface water bodies like streams and lakes. legmt.govpca.state.mn.us

Once in the aquatic environment, the stable ferrocyanide complex is subject to photolysis. In the presence of sunlight (UV radiation), it degrades and releases free cyanide. waterquality.gov.autrb.org This process can lead to localized increases in cyanide concentrations in water bodies receiving road runoff. One 1971 report noted that 15.5 mg/L of this compound in water could produce 3.8 mg/L of cyanide after just 30 minutes of exposure to sunlight. trb.org An overview of 13 deicing products found cyanide concentrations ranging from less than 0.0003 ppm to 0.33 ppm. pca.state.mn.us

The use of ferrocyanide in road salt has led to its classification as a toxic pollutant under the U.S. Clean Water Act. legmt.gov The environmental impact is a concern because the chloride from the salt itself is toxic to aquatic life, and the addition of ferrocyanide introduces the potential for cyanide toxicity. toxicfreefuture.orgepa.gov

Table 2: this compound in Road Salt and Potential Cyanide Generation

Parameter Value/Finding Source
Typical Concentration in Road Salt < 100 mg/kg saltassociation.co.uk
Alternative Reported Concentration Up to 200 ppm europa.eu
Cyanide in Deicing Products (range) < 0.0003 ppm to 0.33 ppm pca.state.mn.us

Theoretical and Computational Investigations of Sodium Ferrocyanide

Quantum Mechanical Calculations (e.g., DFT) for Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the molecular properties of sodium ferrocyanide. DFT offers a balance between computational cost and accuracy, making it suitable for studying complex systems.

Electronic Structure and Bonding Characteristics

DFT calculations are instrumental in revealing the detailed electronic structure and the nature of chemical bonds within the ferrocyanide anion, [Fe(CN)₆]⁴⁻. These calculations can predict the distribution of electron density, molecular orbital energies, and the charges on individual atoms.

Research employing DFT has provided insights into the electronic properties of related Prussian Blue analogues, which share the Fe-CN coordination motif. researchgate.netresearchgate.net For instance, DFT+U calculations, which incorporate a Hubbard-like potential, have been shown to accurately predict the structural and electronic properties of hexacyanoferrate compounds. researchgate.net These studies help in understanding the localization of Fe d-electrons and the nature of the coordination bonds between the iron center and the cyanide ligands. researchgate.netresearchgate.net The calculated band gap and electronic distribution are critical for applications in areas like battery materials, where electron transfer processes are fundamental. researchgate.net

Table 1: Representative Theoretical Data on Ferrocyanide and Related Systems

Computational MethodSystemInvestigated PropertyKey Finding
DFT+UFe[Fe(CN)₆]Electronic PropertiesProvides an accurate description of the electronic properties, similar to experimental observations. researchgate.net
DFT (PBE functional)Prussian Blue AnaloguesCoordination Electronic StructureTuning the electronic distribution around the metal centers can enhance the electrochemical performance. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Ferrocyanide in waterSolvation StructureDetails the hydrogen bonding interactions between the cyanide ligands and surrounding water molecules.

Prediction of Reaction Pathways and Energetics

Computational chemistry offers powerful tools for predicting the pathways and energy changes associated with chemical reactions. nih.gov For this compound, this includes understanding its formation, decomposition, and interaction with other chemical species. By calculating the energies of reactants, products, and potential transition states, researchers can map out the most likely reaction mechanisms. nih.govfrontiersin.org

This predictive capability is crucial for optimizing industrial synthesis processes and for understanding the compound's stability under various conditions. frontiersin.org For example, computational models can predict the conditions under which the toxic gas hydrogen cyanide might be released from acidified ferrocyanide solutions. wikipedia.org Furthermore, the development of machine learning methods, trained on quantum chemical data, is accelerating the discovery of new reaction pathways and the exploration of vast chemical reaction spaces. arxiv.orgcecam.org

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the behavior of atoms and molecules over time. researchgate.net This is particularly useful for investigating interfacial phenomena, where the interaction between this compound and its environment is key.

Modeling of Crystal Growth Inhibition Mechanisms

This compound is well-known for its role as an anti-caking agent in table salt (sodium chloride), a function that relies on its ability to inhibit crystal growth. acs.orgpsu.edu MD simulations can model the interaction of ferrocyanide ions with the growing surfaces of sodium chloride crystals. dntb.gov.ua

These simulations reveal how the ferrocyanide anion, [Fe(CN)₆]⁴⁻, adsorbs onto specific crystal faces of NaCl. psu.edu This adsorption disrupts the regular addition of Na⁺ and Cl⁻ ions, thereby slowing down or stopping further crystal growth. acs.org Studies have shown that even at very low concentrations, ferrocyanide can significantly alter the morphology of NaCl crystals, promoting the formation of different crystal habits. psu.eduaidic.itresearchgate.net This understanding is critical for optimizing its use as an anti-caking agent and in other applications where controlling crystallization is important, such as in preventing salt weathering of building materials. psu.edunih.gov

Table 2: Effects of this compound on Sodium Chloride Crystallization

ParameterObservation in the Presence of FerrocyanideReference
Crystal MorphologyChange from cubic {100} to dendritic and other forms psu.eduresearchgate.net
Crystal SizeReduction in the size of recrystallized NaCl crystals aidic.it
NucleationActs as an inhibitor, allowing for higher supersaturation psu.edu
Efflorescence vs. SubflorescencePromotes the formation of non-damaging efflorescence on porous materials psu.eduresearchgate.net

Computational Design of Novel Materials Incorporating Ferrocyanide

The insights gained from theoretical calculations and simulations are being harnessed for the computational design of new materials that incorporate the ferrocyanide moiety. ucm.es By predicting the properties of hypothetical materials before they are synthesized, researchers can screen vast numbers of potential candidates and focus experimental efforts on the most promising ones. ucm.esacs.org

This "materials by design" approach is particularly relevant in fields like energy storage, where ferrocyanide-based compounds are explored as electrode materials for batteries. ucm.es Computational screening can identify structures with optimal ion mobility, electronic conductivity, and stability. For instance, by computationally modifying the composition and structure of Prussian Blue analogues, it is possible to design materials with improved capacity and cycling stability for sodium-ion batteries. researchgate.net Similarly, the principles of electrostatic assembly can be modeled to design composite materials where ferrocyanide ions are incorporated to provide specific electrochemical or responsive properties. mdpi.com The use of topology optimization and other computational techniques is also enabling the design of advanced porous electrodes for applications like redox flow batteries. researchgate.net

Future Research Trajectories for Sodium Ferrocyanide

Development of Novel Synthesis Routes for Enhanced Control

The properties of sodium ferrocyanide and its analogues are intrinsically linked to their structure and composition. Consequently, significant research is focused on developing new synthesis methods that offer precise control over particle size, morphology, and crystallinity. Traditional methods like co-precipitation are being refined and supplemented with innovative approaches. royalsocietypublishing.org

"Green synthesis" routes are gaining traction as an environmentally benign alternative. These methods utilize biological precursors or milder reaction conditions. For instance, the use of the oxidoreductase enzyme flavocytochrome b2 has been demonstrated for the synthesis of various hexacyanoferrates, including copper and iron complexes that act as peroxidase mimetics. mdpi.comnih.gov Similarly, hydrothermal reactions combined with freeze-drying have been used to create composite materials like Ni-Co Prussian blue analogue/graphene aerogels. rsc.org

Control over the reaction environment is another key area of development. The use of non-aqueous solvents, such as ethanol, can produce PBAs with very low water content, which is beneficial for applications like batteries. mdpi.com Introducing chelating agents during synthesis can slow down the reaction rate, allowing for the formation of crystals with fewer defects and higher sodium content. mdpi.com Furthermore, synthesizing these materials within unique media, like an ionic liquid/water/MgCl2 solution, allows for the creation of hierarchical mesoporous structures with tunable morphology and pore properties. rsc.org These advanced synthesis strategies are crucial for producing materials with tailored characteristics for specific, high-performance applications.

Novel Synthesis Method Key Feature Resulting Material/Application Reference
Enzymatic SynthesisUse of oxidoreductase flavocytochrome b2"Green" hexacyanoferrates (gHCFs) as peroxidase mimetics mdpi.com, nih.gov
Hydrothermal ReactionCombined with freeze-dryingNi-Co PBA/graphene aerogel for EMW absorption rsc.org
Ionic Liquid MediumTunable nanodomainsHierarchical mesoporous PBAs for CO2 reduction rsc.org
Non-aqueous SolventsUse of ethanolPBAs with low water content for improved battery stability mdpi.com
Controlled Co-precipitationAddition of chelating agentsLow-defect crystals with high sodium content mdpi.com

Exploration of New Applications in Emerging Technologies

Research into this compound and its analogues has unveiled a host of potential applications in cutting-edge technologies, extending far beyond its traditional uses.

The most prominent emerging application is in energy storage, specifically as a cathode material for sodium-ion batteries (SIBs). macsenlab.com PBAs offer an open three-dimensional framework that allows for easy insertion and removal of sodium ions with minimal structural change, which is attractive for battery performance. rsc.orgresearchgate.net Research is focused on various formulations, including sodium nickel ferrocyanide and sodium manganese ferrocyanide, to enhance energy density, rate capability, and cycling stability. acs.orgnih.gov Beyond SIBs, ferrocyanides are also being studied as electrolytes in flow batteries. wikipedia.org

The catalytic properties of ferrocyanides are also being harnessed for new purposes. They can function as artificial enzymes, or "peroxidase mimetics," for use in biosensors. mdpi.comnih.gov Other catalytic applications include the electro-oxidation of urea (B33335) for wastewater treatment and hydrogen production, and historically, for ammonia (B1221849) synthesis. wikipedia.org911metallurgist.com

Furthermore, the unique structural and electronic properties of PBAs make them suitable for a range of other advanced technologies. These include radioactive waste management, hydrogen storage, and the development of advanced memory devices. acs.org In combination with other materials like graphene, they show potential in the field of spintronics. acs.org Additionally, composites like Ni–Co PBA/graphene aerogels are being developed for high-performance electromagnetic wave absorption, indicating a future role in radar stealth technology. rsc.org

Emerging Technology Specific Application of this compound/PBA Key Benefit Reference
Energy StorageCathode material in Sodium-Ion Batteries (SIBs)Open 3D framework, good electrochemical stability, low cost acs.org, macsenlab.com, researchgate.net
Energy StorageElectrolyte in flow batteriesRedox activity wikipedia.org
CatalysisPeroxidase mimetics in biosensorsCatalytic and electrochemical activity mdpi.com, nih.gov
Environmental TechElectromagnetic wave absorptionExcellent impedance matching and EMW attenuation rsc.org
ElectronicsAdvanced memory devices (MRAM), spintronicsVersatile crystal structure and magnetic properties acs.org
Water TreatmentCoagulant and flocculantRemoval of impurities from water marketresearchfuture.com

Advanced Understanding of Environmental Transformations and Remediation Strategies

As the use of this compound expands, so does the need to understand its fate and behavior in the environment. A key area of future research is its transformation under environmental conditions. Aqueous solutions of ferrocyanide are known to be relatively stable, but they can undergo photolysis, or degradation by sunlight. europa.eu This process can lead to the release of free cyanide, which is significantly more toxic. europa.euatamanchemicals.comtrb.org Detailed spectroscopic studies on the photodegradation of the related ferricyanide (B76249) complex show that the process is complex, involving photoreduction of the iron center followed by the loss of cyanide ligands, with the exact mechanism being highly dependent on the solvent environment. rsc.org Further research is needed to fully understand the ultimate fate of these cyanide species under various field conditions. trb.org

In parallel, researchers are developing novel remediation strategies for cyanide and ferrocyanide contamination. Biological methods show significant promise. For example, a mutant strain of the fungus Trichoderma koningii, when immobilized in sodium-alginate beads, has been shown to efficiently biodegrade both cyanide and ferrocyanide in liquid media. nih.gov This approach offers a potential pathway for the large-scale remediation of contaminated soil and water. nih.gov

Another innovative remediation technique uses ferrocyanide itself to treat soils contaminated with highly saline produced water from industrial operations. nih.gov The addition of ferrocyanide modifies the crystallization of salts in the soil, enhancing the evaporative transport of dissolved salts to the surface where they form non-destructive efflorescences that can be physically removed. nih.govresearchgate.net This method has also been explored for the conservation of stone monuments damaged by salt weathering. researchgate.netresearchgate.net

Integration of Multiscale Computational and Experimental Methodologies

The complexity of materials like this compound necessitates a research approach that combines both experimental analysis and powerful computational modeling. This integrated strategy allows for a deeper understanding of the material's behavior from the atomic to the macroscopic level.

Computational modeling is being used to predict and explain the properties and behavior of ferrocyanide-based systems. For example, computer codes have been developed to simulate the coupled transport of fluid, heat, and mass in large-scale storage tanks containing ferrocyanide wastes, helping to assess safety by modeling the potential for localized heating. iaea.orgiaea.org At the molecular level, computational predictions have been used to elucidate the anticaking mechanism of ferrocyanide on sodium chloride crystals. researchgate.net In the development of battery materials, calculations of properties like formation energy help researchers predict the stability and performance of new PBA compositions. nih.gov

These computational studies are most powerful when integrated with advanced experimental techniques. unibo.it For instance, neutron scattering experiments provide crucial data on the local structural disorder within PBA crystals, which can then be correlated with their magnetic and electrochemical properties. acs.org The combination of experimental data with theoretical modeling allows for the validation of hypotheses about reaction mechanisms and performance-limiting steps in applications like batteries. unibo.it The use of speciation models such as PHREEQC alongside laboratory experiments helps to optimize the dosages of additives like ferrocyanide for environmental remediation tasks. nih.gov This synergy between computational and experimental methods is essential for accelerating the design and development of new and improved ferrocyanide-based materials.

Optimization of Material Properties for Specific Technological Demands

A key direction for future research is the precise tailoring of this compound's properties to meet the demands of specific applications. The chemical versatility of Prussian Blue Analogues allows for extensive fine-tuning of their structural and electronic characteristics. acs.org

One of the primary methods for optimization is compositional modification. By substituting the iron atoms in the crystal lattice with other transition metals such as manganese, cobalt, or nickel, researchers can tune the material's redox potential and its selectivity for intercalating specific ions. rsc.orgacs.org This is particularly important for battery applications, where the redox potential directly impacts the cell's voltage. acs.org For example, creating sodium nickel ferrocyanide with low defect concentrations has been shown to enhance structural stability and electrochemical performance, leading to batteries with an ultra-long lifespan. nih.gov

Another strategy involves surface modification and the creation of composite materials. Coating sodium manganese ferrocyanide particles with a thin layer of a stable compound like Na3(VOPO4)2F has been demonstrated to protect the core material from degradation in the electrolyte, significantly improving the cycling stability of sodium-ion batteries. acs.org The morphology and porosity of the material can also be optimized for specific functions. For instance, controlling synthesis conditions to produce hierarchical mesoporous structures can enhance catalytic activity by increasing the available surface area. rsc.org These targeted optimization strategies are critical for translating the potential of this compound into practical, high-performance technologies.

Q & A

Basic Research Questions

Q. How can researchers accurately measure the Lamb-Mössbauer factor in sodium ferrocyanide, and what experimental considerations are critical?

  • Methodology : Use Fe⁵⁷-enriched this compound absorbers (≥90% isotopic enrichment) to maximize Mössbauer effect sensitivity. Employ X-ray absorption techniques to determine absorber thickness, accounting for particle size discrepancies that may arise during preparation (e.g., commercial samples often overstate thickness). Calibrate measurements using a cryostat at low temperatures (~78 K) to minimize thermal vibrations. The Lamb-Mössbauer factor (ƒ) is calculated from the Debye-Waller integral, with corrections for self-absorption effects .

Q. What are the standard analytical techniques for identifying this compound in complex matrices, such as radioactive waste?

  • Methodology :

  • X-ray Diffraction (XRD) : Prepare washed and unwashed samples to isolate sodium nickel ferrocyanide phases. Subtract diffraction data from washed samples (where ferrocyanide is removed) to resolve overlapping peaks (e.g., 2θ ≈17.25° for sodium nickel ferrocyanide). Address interference from adjacent peaks (e.g., CaCO₃) by iterative background subtraction .
  • Thermal Reactivity Tests : Combine with time-to-explosion (TTX) assays to assess stability in nitrate/nitrite mixtures, monitoring reaction initiation temperatures (e.g., 380°C for EDTA-catalyzed systems) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the catalytic effects of waste constituents on this compound reactivity in nitrate-rich environments?

  • Experimental Design :

  • Catalyst Screening : Use a statistically designed matrix to test individual and combined additives (e.g., EDTA, Fe/Cr/Ni hydroxides) at 0.03 mol per mole of ferrocyanide. Employ TTX tests at multiple temperatures (e.g., 300–400°C) to determine acceleration effects on reaction kinetics.
  • Data Interpretation : Apply ANOVA to identify statistically significant catalysts (95% confidence level). For example, EDTA alone reduces TTX by 20% at 380°C, while NiS increases reaction severity by altering electron transfer pathways .

Q. What methodologies enable the study of electron transfer mechanisms involving this compound in electrochemical systems?

  • Approach :

  • Monolayer-Modified Electrodes : Functionalize gold electrodes with ferrocene-terminated alkanethiols (e.g., (10-mercapto-N-decyl)ferrocenecarboxamide). Measure mediated oxidation of ferrocyanide ([Fe(CN)₆]⁴⁻) via cyclic voltammetry, observing rectification due to thermodynamically disfavored reverse reduction of ferricyanide ([Fe(CN)₆]³⁻).
  • Kinetic Modeling : Use steady-state current-voltage analysis to differentiate between electron-transfer mediation and monolayer tunneling effects .

Q. How can conflicting XRD data on sodium nickel ferrocyanide detection in mixed-phase samples be resolved?

  • Resolution Strategy :

  • Peak Deconvolution : Apply Rietveld refinement to account for lattice distortions caused by diluents (e.g., sodium aluminate). Compare with reference spectra from the ICDD database, focusing on secondary peaks (e.g., 2θ ≈25.5°) to confirm phase identity.
  • Sample Preparation : Optimize washing protocols (e.g., dilute HNO₃ rinsing) to remove interfering salts while preserving ferrocyanide integrity .

Q. What safety protocols are essential for in vivo studies investigating this compound renal clearance?

  • Precautions :

  • Dosage Limits : Administer ≤0.3 g intravenously to avoid toxicity (e.g., hypotension, methemoglobinemia). Monitor plasma concentrations using spectrophotometric assays (λ = 420 nm) to ensure levels remain below 0.1 mM.
  • Ethical Compliance : Conduct clearance studies in controlled settings with IRB approval, tracking glomerular filtration rates (GFR) via creatinine-ferrocyanide clearance ratios .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thicknesses of this compound absorbers for Mössbauer spectroscopy?

  • Root Cause : Commercial suppliers often overestimate absorber thickness due to inhomogeneous particle packing.
  • Mitigation : Validate thickness via X-ray absorption cross-section calculations, adjusting for actual Fe⁵⁷ density and particle size distribution (e.g., 10–20 µm granules reduce void spaces). Replicate measurements across multiple batches to establish error margins .

Methodological Best Practices

  • Synthesis Validation : For novel this compound derivatives (e.g., Cs/Ni analogs), provide XRD, IR (ν(CN) ~2040 cm⁻¹), and elemental analysis (Na/Fe ratio) to confirm purity .
  • Literature Review : Prioritize peer-reviewed studies from journals like Applied Physics and Analytica Chimica Acta over non-academic sources (e.g., trade reports).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.